Selexipag-d7
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H32N4O4S |
|---|---|
Molecular Weight |
503.7 g/mol |
IUPAC Name |
2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]-N-methylsulfonylacetamide |
InChI |
InChI=1S/C26H32N4O4S/c1-20(2)30(16-10-11-17-34-19-24(31)29-35(3,32)33)23-18-27-25(21-12-6-4-7-13-21)26(28-23)22-14-8-5-9-15-22/h4-9,12-15,18,20H,10-11,16-17,19H2,1-3H3,(H,29,31)/i1D3,2D3,20D |
InChI Key |
QXWZQTURMXZVHJ-ZGBMZCDDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Selexipag-d7: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selexipag-d7 is the deuterated analog of Selexipag, a potent, orally available selective agonist of the prostacyclin (IP) receptor. Selexipag itself is a critical therapeutic agent for the management of pulmonary arterial hypertension (PAH), a progressive and life-threatening condition characterized by elevated blood pressure in the pulmonary arteries.[1][2] The introduction of deuterium atoms in this compound makes it an invaluable tool in pharmacokinetic and metabolic studies, serving as a stable isotope-labeled internal standard for the accurate quantification of Selexipag in biological matrices.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to this compound.
Chemical Structure and Properties
This compound is structurally identical to Selexipag, with the exception of seven deuterium atoms replacing seven hydrogen atoms on the isopropyl group. This isotopic substitution results in a higher molecular weight while maintaining the same core chemical scaffold and pharmacological activity.
Chemical Structure:
-
IUPAC Name: 2-{4-[(5,6-diphenylpyrazin-2-yl)(propan-2-yl-d7)amino]butoxy}-N-(methanesulfonyl)acetamide[5]
-
Synonyms: Uptravi-d7, this compound (iso-propyl-d7)[5]
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₅D₇N₄O₄S | [6][7][8] |
| Molecular Weight | 503.66 g/mol | [6][7] |
| CAS Number | 1265295-21-3 | [6][7] |
| Appearance | White to off-white solid | [3] |
| Purity | >95% (HPLC), >98% Chemical Purity | [5][9] |
| Isotopic Enrichment | >95%, 99 atom % D | [5][9] |
| Solubility | DMSO: ≥ 50 mg/mL | [3] |
| Storage Conditions | -20°C for long-term storage | [5] |
Pharmacological Properties
Mechanism of Action
Selexipag and its active metabolite, ACT-333679, are agonists of the prostacyclin receptor (IP receptor).[10] The binding of Selexipag to the IP receptor on pulmonary arterial smooth muscle cells initiates a signaling cascade that leads to vasodilation, inhibition of smooth muscle cell proliferation, and prevention of platelet aggregation.[1][3][10] These effects collectively help to reduce the elevated pulmonary arterial pressure characteristic of PAH.[1]
Signaling Pathway
The activation of the IP receptor by Selexipag triggers the following signaling pathway:
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the use of deuterated isopropanol as a starting material. The general synthesis of Selexipag has been described in the literature. A key step would be the N-alkylation of 2-(4-bromobutoxy)-N-(methylsulfonyl)acetamide with 5,6-diphenylpyrazin-2-amine in the presence of a deuterated isopropylating agent.
A representative synthetic scheme is outlined below:
Note: Detailed, step-by-step synthetic protocols for this compound are proprietary and not publicly available. The above represents a generalized approach based on known synthetic routes for Selexipag.
Analytical Methodology: Quantification by LC-MS/MS
This compound is primarily used as an internal standard for the quantification of Selexipag in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A typical experimental protocol is as follows:
1. Sample Preparation (Protein Precipitation): [4]
-
To 100 µL of plasma sample, add 50 µL of this compound internal standard working solution (in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Chromatographic Conditions: [4]
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions: [4]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Selexipag: m/z 497.2 → 239.1
-
This compound: m/z 504.2 → 239.1
-
-
Collision Energy and other MS parameters: Optimized for maximum signal intensity.
4. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of Selexipag to this compound against the concentration of Selexipag standards.
-
Determine the concentration of Selexipag in unknown samples by interpolating their peak area ratios from the calibration curve.
The workflow for this analytical method can be visualized as follows:
Conclusion
This compound is an essential analytical tool for researchers and drug development professionals working with Selexipag. Its well-defined chemical structure and properties, coupled with its use as an internal standard in robust analytical methods like LC-MS/MS, enable the accurate and precise quantification of Selexipag in complex biological matrices. This, in turn, facilitates critical studies on the pharmacokinetics, metabolism, and efficacy of this important therapeutic agent for pulmonary arterial hypertension. The detailed understanding of its properties and applications provided in this guide serves as a valuable resource for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. annalsofrscb.ro [annalsofrscb.ro]
- 5. sussex-research.com [sussex-research.com]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. research.regionh.dk [research.regionh.dk]
- 9. This compound (iso-propyl-d7) | LGC Standards [lgcstandards.com]
- 10. Reactome | Prostacyclin signalling through prostacyclin receptor [reactome.org]
Selexipag-d7 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the deuterated prostacyclin receptor agonist, Selexipag-d7, including its fundamental properties, mechanism of action, and detailed experimental protocols for its analysis.
Core Compound Data: this compound
A stable, deuterated form of Selexipag, this compound, serves as an invaluable tool in pharmacokinetic and metabolic studies, often utilized as an internal standard in quantitative bioanalysis.
| Property | Value |
| CAS Number | 1265295-21-3[1][2][3][4][5] |
| Molecular Formula | C₂₆H₂₅D₇N₄O₄S[2][3] |
| Molecular Weight | 503.66 g/mol [3][5] or 503.67 g/mol [2][4] |
Mechanism of Action: Prostacyclin Receptor (IP) Agonism
Selexipag is a selective agonist of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. Its mechanism of action is central to its therapeutic effects in conditions such as pulmonary arterial hypertension (PAH).[1][2][6] The binding of Selexipag to the IP receptor initiates a signaling cascade that results in vasodilation and inhibition of smooth muscle cell proliferation.[1][6]
The signaling pathway is initiated when Selexipag or its more potent active metabolite, ACT-333679, binds to the IP receptor on vascular smooth muscle cells.[2][6] This binding activates the associated Gs alpha subunit of the G-protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of the vascular smooth muscle, leading to vasodilation.[4]
Experimental Protocols
Quantification of this compound in Human Plasma by LC-MS/MS
This method is designed for the accurate quantification of Selexipag in human plasma, utilizing this compound as an internal standard.
a. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 500 µL of the internal standard stock solution (this compound in a suitable solvent).
-
Add 800 µL of acetonitrile to precipitate the plasma proteins.[6]
-
Vortex the mixture for approximately 1 minute.
-
Centrifuge the samples at 4000 rpm for 20 minutes to pellet the precipitated proteins.[6]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
b. Chromatographic Conditions
-
HPLC System: High-Performance Liquid Chromatography system.
-
Column: Zorbax C18 XDB column (100 x 4.6 mm, 3.5 µm) or equivalent.[1]
-
Mobile Phase: Methanol and 5mM ammonium acetate (75:25, v/v).[1]
-
Flow Rate: 0.7 mL/min.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
c. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions:
In Vitro IP Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound (e.g., Selexipag) for the prostacyclin (IP) receptor.
a. Materials
-
Cell membranes prepared from cells overexpressing the human IP receptor.
-
Radioligand (e.g., [³H]iloprost).
-
Test compound (Selexipag).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
b. Procedure
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound or vehicle.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled IP receptor agonist.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are analyzed to determine the IC₅₀ value, which can be converted to a Ki value.
In Vitro cAMP Functional Assay
This protocol describes a method to measure the functional activity of Selexipag by quantifying the accumulation of intracellular cyclic AMP (cAMP) in cells expressing the IP receptor.
a. Cell Culture and Plating
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human IP receptor (hIP-CHO) in appropriate growth medium.
-
Seed the cells into 384-well white, clear-bottom plates and incubate overnight.
b. Assay Procedure
-
Prepare serial dilutions of Selexipag.
-
Remove the culture medium from the cells and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the Selexipag dilutions to the wells and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data are analyzed to generate a concentration-response curve and determine the EC₅₀ value.
References
- 1. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. in vitro Biology | Evotec [evotec.com]
- 6. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of Selexipag-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Selexipag-d7, a deuterated analog of the prostacyclin receptor agonist Selexipag. This document details a likely synthetic pathway, purification methodologies, and relevant analytical data. Additionally, it includes a summary of the signaling pathway of Selexipag to provide a biological context for its use.
Introduction to Selexipag
Selexipag is a selective, orally available prostacyclin receptor (IP receptor) agonist used for the treatment of pulmonary arterial hypertension (PAH)[1][2][3]. It functions by mimicking the effects of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation, which is often deficient in patients with PAH[2]. Selexipag is a prodrug that is rapidly hydrolyzed in the body to its more potent active metabolite, ACT-333679[2]. The use of deuterated analogs, such as this compound, is common in drug metabolism and pharmacokinetic (DMPK) studies as internal standards for quantitative bioanalysis by mass spectrometry.
Proposed Synthesis of this compound
A likely multi-step synthesis is outlined below, based on synthetic routes described in various patents for Selexipag[4].
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the key steps in the synthesis of this compound. These are adapted from known procedures for the synthesis of Selexipag.
Step 1: Synthesis of 4-((5,6-diphenylpyrazin-2-yl)(isopropyl-d7)amino)butan-1-ol (Intermediate A)
-
To a solution of 2-chloro-5,6-diphenylpyrazine in a suitable organic solvent (e.g., N,N-dimethylformamide or 1,4-dioxane), add isopropylamine-d7 and a base (e.g., potassium carbonate or sodium tert-butoxide).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Intermediate A.
Step 2: Synthesis of tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl-d7)amino)butoxy)acetate (Intermediate B)
-
Dissolve Intermediate A in a suitable solvent (e.g., tetrahydrofuran or DMF).
-
Add a strong base (e.g., sodium hydride) at a reduced temperature (e.g., 0 °C).
-
After stirring for a short period, add tert-butyl bromoacetate dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or HPLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to give crude Intermediate B.
Step 3: Synthesis of 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl-d7)amino)butoxy)acetic acid (Intermediate C)
-
Dissolve Intermediate B in a suitable solvent (e.g., dichloromethane or dioxane).
-
Add a strong acid (e.g., trifluoroacetic acid or hydrochloric acid) to cleave the tert-butyl ester.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure to yield Intermediate C.
Step 4: Synthesis of this compound
-
Dissolve Intermediate C in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane).
-
Add a coupling agent, such as 1,1'-carbonyldiimidazole (CDI), and stir at room temperature to form the activated acyl-imidazole intermediate.
-
Add methanesulfonamide to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete.
-
Quench the reaction and perform a standard aqueous workup.
-
Extract the final product, this compound, with an organic solvent.
-
Dry the organic phase and concentrate to obtain the crude product.
Purification of this compound
Purification of the crude this compound is critical to ensure high purity for its intended use as an internal standard. A combination of chromatographic and crystallization techniques is typically employed.
Purification Workflow
Caption: General purification workflow for this compound.
Experimental Protocols
Column Chromatography:
-
The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
The solution is loaded onto a silica gel column.
-
The column is eluted with a gradient of solvents, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone).
-
Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product.
-
The pure fractions are combined and the solvent is evaporated to yield partially purified this compound.
Crystallization:
-
The partially purified this compound is dissolved in a minimal amount of a hot solvent in which it is soluble (e.g., acetone, isopropanol, or a mixture of THF and hexane)[5].
-
The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath or refrigerator to induce crystallization.
-
The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield pure this compound.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1265295-21-3 | MedChemExpress, Sussex Research |
| Molecular Formula | C₂₆H₂₅D₇N₄O₄S | MedChemExpress, Sussex Research |
| Molecular Weight | 503.66 g/mol | MedChemExpress, Sussex Research |
| Appearance | White to off-white solid | MedChemExpress |
| Purity (by HPLC) | >95% | Sussex Research |
| Isotopic Enrichment | >95% | Sussex Research |
Table 2: Analytical Data Summary for this compound
| Analytical Technique | Key Observations |
| ¹H NMR | Consistent with the structure of Selexipag, with expected reduction in signal intensity for the isopropyl protons. |
| Mass Spectrometry | Molecular ion peak consistent with the deuterated molecular weight (e.g., [M+H]⁺ at m/z ≈ 504.7). |
| RP-HPLC | Single major peak indicating high purity (>95%). |
Selexipag Signaling Pathway
Selexipag and its active metabolite act as agonists of the prostacyclin (IP) receptor, which is a G-protein coupled receptor (GPCR). Activation of the IP receptor initiates a signaling cascade that ultimately leads to vasodilation and inhibition of smooth muscle cell proliferation.
Caption: Simplified signaling pathway of Selexipag.
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound, tailored for researchers and professionals in drug development. By adapting established synthetic routes for Selexipag and incorporating deuterated starting materials, a high-purity product suitable for use as an internal standard can be obtained. The provided analytical data and description of Selexipag's mechanism of action offer a comprehensive resource for those working with this important compound.
References
- 1. Synthetic Methods and Use of Isopropylamine - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 2. Selexipag in the treatment of pulmonary arterial hypertension: design, development, and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selexipag: an oral, selective prostacyclin receptor agonist for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN105949135A - Synthetic method of selexipag - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
Selexipag-d7 mechanism of action as an internal standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role and mechanism of action of Selexipag-d7 as an internal standard in bioanalytical studies. By leveraging its unique physicochemical properties, this compound is an invaluable tool for the accurate quantification of Selexipag and its active metabolite, ACT-333679, in complex biological matrices.
The Principle of Stable Isotope Labeled Internal Standards
In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for correcting the variability inherent in sample preparation and analysis.[1] An ideal IS should behave chemically and physically as similarly to the analyte as possible.[2] Stable isotope labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard for this purpose.[1][2]
The "mechanism of action" of a SIL internal standard like this compound lies in its ability to mimic the analyte throughout the analytical process. By incorporating deuterium atoms, the mass of the molecule is increased without significantly altering its chemical properties.[2][3] This allows it to be distinguished from the native analyte by the mass spectrometer while co-eluting chromatographically.[3] Consequently, any loss of analyte during sample extraction, or variations in ionization efficiency in the mass spectrometer, will be mirrored by the internal standard.[3][4] The ratio of the analyte signal to the internal standard signal remains constant, leading to highly accurate and precise quantification.[3]
Selexipag and its Prostacyclin Signaling Pathway
Selexipag is a selective prostacyclin IP receptor agonist used in the treatment of pulmonary arterial hypertension (PAH).[5][6][7] It is a prodrug that is rapidly hydrolyzed to its more potent active metabolite, ACT-333679.[8][9][10] Both Selexipag and ACT-333679 bind to the prostacyclin receptor (IP receptor) on vascular smooth muscle cells.[7][8] This binding initiates a signaling cascade that leads to vasodilation, inhibition of smooth muscle cell proliferation, and prevention of platelet aggregation, all of which are beneficial in managing PAH.[5][7][8]
Bioanalytical Method for Selexipag Quantification
The following protocol is a representative example of a validated LC-MS/MS method for the simultaneous quantification of Selexipag and its active metabolite, ACT-333679, in plasma, using this compound as the internal standard.
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.
-
Add 100 µL of 0.1 M HCl.
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 100 x 4.6 mm, 2.7 µm).
-
Mobile Phase: Acetonitrile and 10mM Ammonium formate (pH 4.0) in a gradient elution.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Data Presentation
The use of this compound as an internal standard allows for the generation of robust and reliable quantitative data. The following tables summarize typical performance characteristics of a validated bioanalytical method.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Selexipag | 0.05 - 50 | > 0.99 |
| ACT-333679 | 0.05 - 250 | > 0.99 |
Data synthesized from typical performance of similar assays.[12]
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Selexipag | LLOQ | 0.05 | 95 - 105 | < 15 |
| LQC | 0.15 | 90 - 110 | < 15 | |
| MQC | 20 | 90 - 110 | < 15 | |
| HQC | 40 | 90 - 110 | < 15 | |
| ACT-333679 | LLOQ | 0.05 | 95 - 105 | < 15 |
| LQC | 0.15 | 90 - 110 | < 15 | |
| MQC | 100 | 90 - 110 | < 15 | |
| HQC | 200 | 90 - 110 | < 15 |
LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control. Data represents typical acceptance criteria for bioanalytical method validation.
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |
| Selexipag | LQC | > 85 | 90 - 110 |
| HQC | > 85 | 90 - 110 | |
| ACT-333679 | LQC | > 85 | 90 - 110 |
| HQC | > 85 | 90 - 110 |
Data represents typical acceptance criteria for bioanalytical method validation.
Conclusion
This compound serves as an exemplary internal standard for the bioanalysis of Selexipag and its active metabolite. Its "mechanism of action" as an internal standard is rooted in its structural and chemical similarity to the analyte, which allows it to effectively compensate for variations during sample processing and analysis. The use of this compound in conjunction with sensitive LC-MS/MS methods enables the generation of highly accurate and precise pharmacokinetic data, which is essential for drug development and clinical research. This technical guide provides a framework for understanding and implementing robust bioanalytical assays for Selexipag.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. texilajournal.com [texilajournal.com]
- 4. waters.com [waters.com]
- 5. Selexipag in the treatment of pulmonary arterial hypertension: design, development, and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. What is the mechanism of Selexipag? [synapse.patsnap.com]
- 8. Selexipag - Wikipedia [en.wikipedia.org]
- 9. Pharmacokinetics and Tolerability of the Novel Oral Prostacyclin IP Receptor Agonist Selexipag - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Development and Validation of Bioanalytical Method for the Quantitative Estimation of Selexipag In Biological Matrices using LC-MS/ MS | Semantic Scholar [semanticscholar.org]
- 12. Simultaneous quantification and pharmacokinetic investigation of selexipag and its main metabolite ACT-333679 in rat plasma by UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterium Labeling Effects on Selexipag Pharmacokinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selexipag is a prostacyclin receptor agonist used in the treatment of pulmonary arterial hypertension (PAH). It undergoes extensive metabolism to an active metabolite, ACT-333679, which is significantly more potent than the parent drug. The metabolism of both selexipag and its active metabolite involves cytochrome P450 (CYP) enzymes, making it a candidate for pharmacokinetic modulation through deuterium labeling. This guide explores the potential effects of deuterium substitution on the pharmacokinetics of selexipag, providing a theoretical framework and hypothetical experimental design for researchers in drug development. By strategically replacing hydrogen atoms with deuterium at sites of metabolism, it may be possible to alter the metabolic rate, potentially leading to an improved pharmacokinetic profile, such as extended half-life and increased exposure.
Introduction to Selexipag and its Pharmacokinetics
Selexipag is an oral, selective prostacyclin IP receptor agonist indicated for the treatment of pulmonary arterial hypertension (PAH)[1]. Upon oral administration, selexipag is rapidly absorbed and hydrolyzed by carboxylesterases to its active metabolite, ACT-333679[1][2]. This active metabolite is approximately 37 times more potent than selexipag itself and is considered the primary contributor to the drug's therapeutic effect[2][3][4].
Both selexipag and ACT-333679 are highly protein-bound (around 99%)[1][2]. The parent compound has a terminal half-life of 0.8 to 2.5 hours, while the active metabolite has a significantly longer half-life of 6.2 to 13.5 hours[1][2]. The metabolism of selexipag and its active metabolite is primarily mediated by hepatic enzymes, including carboxylesterases and cytochrome P450 (CYP) enzymes, particularly CYP2C8 and CYP3A4[1][2][5].
The Rationale for Deuterium Labeling
Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon than hydrogen. This "kinetic isotope effect" can slow down the rate of metabolic reactions that involve the cleavage of a carbon-deuterium bond[6][7]. By selectively replacing hydrogen with deuterium at specific molecular positions susceptible to enzymatic metabolism, it is possible to alter a drug's pharmacokinetic profile. This strategy has been successfully employed to develop drugs with improved properties, such as reduced clearance and increased half-life[6][7]. Given that the metabolism of selexipag and its active metabolite is a key determinant of their pharmacokinetic profiles, deuterium labeling presents a promising avenue for optimization.
Selexipag's Metabolic Pathways and Potential Deuteration Sites
The metabolism of selexipag is complex and involves multiple enzymatic pathways, offering several potential sites for deuterium labeling.
Hydrolysis to the Active Metabolite
The initial and primary metabolic step is the hydrolysis of the acylsulfonamide group of selexipag by hepatic carboxylesterase 1 to form the active metabolite, ACT-333679[2]. While this is an activation step, altering its rate could modulate the formation of the active metabolite.
Oxidative Metabolism
Both selexipag and its active metabolite undergo oxidative metabolism, primarily by CYP2C8 and to a lesser extent by CYP3A4[1][2][5]. These reactions lead to the formation of hydroxylated and dealkylated products, which are subsequently inactivated[5]. The sites of oxidation on the molecule are prime targets for deuteration to slow down inactivation and potentially prolong the therapeutic effect.
Glucuronidation
The active metabolite, ACT-333679, is also subject to glucuronidation by UGT1A3 and UGT2B7 enzymes[1][2][5].
Quantitative Pharmacokinetic Data of Selexipag and its Active Metabolite
The following table summarizes the key pharmacokinetic parameters of selexipag and its active metabolite, ACT-333679, in healthy male subjects.
| Parameter | Selexipag | ACT-333679 (Active Metabolite) |
| Tmax (hours) | 1 - 3[2] | 3 - 4[2] |
| Terminal Half-life (hours) | 0.8 - 2.5[1][2] | 6.2 - 13.5[1][2] |
| Protein Binding | ~99%[1][2] | ~99%[1][2] |
Hypothetical Experimental Protocol for a Deuterated Selexipag Pharmacokinetic Study
This section outlines a hypothetical experimental protocol for a first-in-human, single-center, open-label, two-period, fixed-sequence study to evaluate the pharmacokinetics, safety, and tolerability of a deuterated selexipag analog (D-selexipag) compared to selexipag in healthy adult subjects.
Study Objectives
-
Primary: To compare the single-dose pharmacokinetic profiles of D-selexipag and selexipag and their respective active metabolites.
-
Secondary: To assess the safety and tolerability of a single oral dose of D-selexipag.
Study Design
-
Phase: I
-
Design: Open-label, two-period, fixed-sequence.
-
Population: Healthy adult male and female subjects, aged 18-55 years.
-
Sample Size: 12-18 subjects.
-
Treatment:
-
Period 1: Single oral dose of selexipag (e.g., 200 µg).
-
Washout: Minimum of 7 days.
-
Period 2: Single oral dose of D-selexipag (molar equivalent to the selexipag dose).
-
Pharmacokinetic Sampling
Blood samples for pharmacokinetic analysis of the parent drug and its active metabolite will be collected at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
Bioanalytical Method
Plasma concentrations of selexipag, D-selexipag, and their respective active metabolites will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis
The following pharmacokinetic parameters will be calculated for both parent compounds and their active metabolites using non-compartmental analysis: Cmax, Tmax, AUC(0-t), AUC(0-inf), and t1/2.
Safety Assessments
Safety will be monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
Visualizations
Selexipag Signaling Pathway
Caption: Selexipag Signaling Pathway
Selexipag Metabolism
Caption: Selexipag Metabolism Pathway
Experimental Workflow for Deuterated Selexipag PK Study
Caption: Experimental Workflow for PK Study
Conclusion
While no direct studies on deuterated selexipag have been published to date, the well-characterized metabolic pathways of selexipag and its active metabolite provide a strong rationale for investigating the potential benefits of deuterium labeling. By strategically slowing the rate of metabolic inactivation through the kinetic isotope effect, a deuterated version of selexipag could potentially offer an improved pharmacokinetic profile, leading to enhanced therapeutic efficacy or a more convenient dosing regimen. The hypothetical experimental protocol outlined in this guide provides a roadmap for the clinical investigation of such a novel molecular entity. Further preclinical and clinical research is warranted to explore this promising drug development strategy for the treatment of pulmonary arterial hypertension.
References
- 1. Selexipag - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Population pharmacokinetics of selexipag for dose selection and confirmation in pediatric patients with pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population Modeling of Selexipag Pharmacokinetics and Clinical Response Parameters in Patients With Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The metabolism and drug-drug interaction potential of the selective prostacyclin receptor agonist selexipag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Selexipag-d7: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Selexipag-d7. The information presented is critical for ensuring the integrity and reliability of this compound in research and development settings. This guide summarizes key stability data, outlines detailed experimental protocols for stability assessment, and provides visual representations of relevant biological pathways and experimental workflows.
Summary of Stability and Storage Conditions
The stability of this compound is paramount for its use as an analytical standard and in preclinical studies. The following tables summarize the recommended storage conditions for the solid compound and its solutions, as well as its stability under various stress conditions.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Additional Recommendations |
| Solid (Powder) | -20°C for long-term storage (up to 3 years). | Can be stored at room temperature for short periods.[1] For prolonged periods, 2 to 8°C in a closed container, away from light and moisture is also cited.[2] |
| 4°C for mid-term storage (up to 2 years).[3] | ||
| In Solvent | -80°C for long-term storage (up to 1 year). | Use within 6 months is also recommended.[3] |
| -20°C for short-term storage (up to 1 month).[3] | Avoid repeated freeze-thaw cycles. |
Table 2: Summary of Forced Degradation Studies of Selexipag
Forced degradation studies on the non-deuterated parent compound, Selexipag, provide critical insights into the potential degradation pathways of this compound. The deuteration on the isopropyl group is not expected to significantly alter the core molecule's susceptibility to these stressors.
| Stress Condition | Reagent/Condition | Outcome | Major Degradation Products (m/z) |
| Acidic | 0.1N HCl, ambient temperature, 24h | Degradation observed | A single degradation product was observed. |
| Alkaline | 0.1N NaOH, ambient temperature, 24h | Significant degradation observed | 419.51 |
| Oxidative | 30% H₂O₂, room temperature, 24h | Stable | No significant degradation observed. |
| Thermal (Moist Heat) | Not specified | Degradation observed | 454.54 |
| Photolytic | Not specified | Stable | No significant degradation observed. |
Experimental Protocols
The following are detailed methodologies for conducting stability-indicating studies, based on International Council for Harmonisation (ICH) guidelines and published research on Selexipag.
Forced Degradation Study Protocol
This protocol is designed to assess the inherent stability of this compound by subjecting it to various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N hydrochloric acid.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize the solution with 0.1 N sodium hydroxide.
-
Dilute to a final concentration of 10 µg/mL with the mobile phase for HPLC analysis.
-
-
Alkaline Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N sodium hydroxide.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize the solution with 0.1 N hydrochloric acid.
-
Dilute to a final concentration of 10 µg/mL with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of 10 µg/mL with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Dry Heat):
-
Keep the solid this compound powder in a hot air oven at 60°C for 24 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a 10 µg/mL solution in the mobile phase for HPLC analysis.
-
-
Photostability:
-
Expose the solid this compound powder to UV light (254 nm) and fluorescent light for a specified duration as per ICH Q1B guidelines.
-
Prepare a 10 µg/mL solution in the mobile phase for HPLC analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
A robust HPLC method is essential to separate the parent drug from its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0) in an isocratic or gradient elution mode. A common ratio is 80:20 (v/v) acetonitrile:buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
Signaling Pathway and Experimental Workflow
Visualizing the biological context and the experimental process is crucial for a comprehensive understanding.
Selexipag Signaling Pathway
Selexipag is a selective prostacyclin IP receptor agonist. Its active metabolite, ACT-333679, mimics the action of prostacyclin (PGI₂), leading to vasodilation and inhibition of smooth muscle cell proliferation. The deuteration in this compound does not alter this fundamental mechanism.
References
Commercial Suppliers of Selexipag-d7 for Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercial suppliers of Selexipag-d7, a deuterated analog of the selective prostacyclin (IP) receptor agonist, Selexipag. This document is intended for research, scientific, and drug development professionals who require high-quality, reliable sources of this stable isotope-labeled internal standard for their studies. We present a comparative analysis of suppliers, delve into the compound's mechanism of action with a detailed signaling pathway, and provide a representative experimental workflow for its application in bioanalytical methods.
Introduction to Selexipag and its Deuterated Analog
Selexipag is an orally available, non-prostanoid prostacyclin receptor agonist used in the treatment of pulmonary arterial hypertension (PAH)[1][2]. It functions by mimicking the action of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation[2]. Selexipag is rapidly hydrolyzed in the body to its active metabolite, ACT-333679, which is significantly more potent than the parent compound[3][4].
In quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies using liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS) are crucial for achieving high precision and accuracy[5][6]. This compound, where seven hydrogen atoms have been replaced with deuterium, serves as an ideal internal standard for the quantification of Selexipag and its metabolites. Its near-identical chemical and physical properties to the unlabeled analyte ensure it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of analytical variability[7][8].
Commercial Supplier Data
The following table summarizes key quantitative data for commercial suppliers of this compound, facilitating an informed selection for research needs. Prices and availability are subject to change and should be confirmed with the respective suppliers.
| Supplier | Product Number | CAS Number | Molecular Formula | Purity | Pack Size(s) | Price (USD) |
| MedChemExpress | HY-14870S1 | 1265295-21-3 | C₂₆H₂₅D₇N₄O₄S | 98.44% | 1 mg | $420 |
| 5 mg | Quote | |||||
| 10 mg | Quote | |||||
| Sussex Research | SI190022 | 1265295-21-3 | C₂₆H₂₅D₇N₄O₄S | >95% (HPLC) | 1 mg | Quote |
| Isotopic Enrichment: >95% | 5 mg | $950 | ||||
| BDG Synthesis | 475086-01-2 (unlabeled) | C₂₆H₂₅D₇N₄O₄S | >98% (HPLC) | 10 mg | $1,180 | |
| 25 mg | $1,950 | |||||
| Immunomart | HY-14870S1 | 1265295-21-3 | C₂₆H₂₅D₇N₄O₄S | 98.44% | 1 mg | $690 |
| BioCat GmbH | TMIH-0520-1mg-TM | 475086-01-2 (unlabeled) | Not Specified | Not Specified | 1 mg, 5 mg | Inquire |
| Clinivex | 475086-01-2 (unlabeled) | Not Specified | Isotopic Enrichment: 99 atom % D | Not Specified | Inquire | |
| Acanthus Research | ACB-161114-0008 | N/A | C₂₆H₂₅D₇N₄O₄S | Not Specified | Not Specified | Contact for pricing |
Selexipag Signaling Pathway
Selexipag and its active metabolite exert their therapeutic effects by selectively targeting the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR)[2][4]. Activation of the IP receptor initiates a signaling cascade that leads to vasodilation and inhibits smooth muscle cell proliferation, key mechanisms in alleviating the pathophysiology of PAH[9][10]. The signaling pathway is depicted below.
Upon binding of Selexipag or its active metabolite, the IP receptor couples to the Gs alpha subunit of its associated G-protein complex[11]. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP)[12][13]. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which ultimately mediates the desired physiological responses of vasodilation and inhibition of vascular smooth muscle cell proliferation[9][11].
Experimental Protocols and Workflow
This compound is primarily used as an internal standard in LC-MS/MS methods for the quantitative analysis of Selexipag and its metabolites in biological matrices such as plasma or serum. Below is a detailed, representative experimental protocol and workflow.
Sample Preparation: Protein Precipitation
Protein precipitation is a common, straightforward, and effective method for removing proteins from plasma or serum samples prior to LC-MS/MS analysis[14][15].
-
Objective: To remove interfering proteins from the biological matrix.
-
Materials:
-
Blank plasma/serum, calibration standards, quality control samples, and study samples.
-
This compound internal standard stock solution.
-
Acetonitrile (LC-MS grade) containing the internal standard.
-
Microcentrifuge tubes.
-
Vortex mixer.
-
Centrifuge.
-
-
Methodology:
-
To a 50 µL aliquot of each sample (blank, standard, QC, or unknown) in a microcentrifuge tube, add 200 µL of acetonitrile containing the this compound internal standard at a fixed concentration[16].
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial or well of a 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Objective: To chromatographically separate and quantify Selexipag and this compound.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Typical LC Conditions:
-
Column: A C18 reversed-phase column is commonly used for small molecule analysis.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve ionization.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 1-5 µL of the prepared sample supernatant.
-
-
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both Selexipag and this compound are monitored. The transitions for this compound will have a higher mass-to-charge ratio (m/z) due to the deuterium labeling.
-
Data Analysis: The peak area ratio of the analyte (Selexipag) to the internal standard (this compound) is calculated for each sample. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentrations of the unknown samples are then determined from this calibration curve.
-
Experimental Workflow Diagram
The following diagram illustrates a typical bioanalytical workflow for a pharmacokinetic study using a stable isotope-labeled internal standard.
Conclusion
The selection of a reliable commercial supplier for this compound is a critical first step in developing robust and accurate bioanalytical methods for pharmacokinetic and metabolic research. This guide provides a comparative overview of available suppliers and the necessary technical information to effectively utilize this stable isotope-labeled internal standard. By understanding the underlying signaling pathway and employing a validated experimental workflow, researchers can confidently quantify Selexipag in their studies, contributing to the advancement of drug development and scientific knowledge.
References
- 1. Selexipag in the treatment of pulmonary arterial hypertension: design, development, and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Selexipag? [synapse.patsnap.com]
- 3. Selexipag - Wikipedia [en.wikipedia.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nbinno.com [nbinno.com]
- 11. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. diva-portal.org [diva-portal.org]
- 16. agilent.com [agilent.com]
Selexipag-d7: A Technical Guide to Safety, Handling, and Experimental Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling precautions, and experimental applications of Selexipag-d7. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this deuterated analogue of Selexipag. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Additionally, key signaling pathways and experimental workflows are visualized using diagrams.
Safety and Handling Precautions
This compound, the deuterated form of Selexipag, is a potent and selective agonist of the prostacyclin receptor (IP receptor). As with any active pharmaceutical ingredient, proper handling and safety precautions are paramount to ensure personnel safety and prevent exposure. The following information is synthesized from various supplier safety data sheets (SDS).
Hazard Identification
This compound is classified with the following hazards:
-
Acute toxicity, Oral (Category 4): Harmful if swallowed[1][2].
-
Specific target organ toxicity — repeated exposure (Category 2): May cause damage to organs through prolonged or repeated exposure[1][2].
GHS Pictograms:
Hazard Statements:
Potential Acute Health Effects:
-
Eyes: May cause eye irritation[1].
-
Skin: May be harmful if absorbed through the skin and may cause skin irritation[1].
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation[1].
-
Ingestion: Harmful if swallowed[1].
Handling and Personal Protective Equipment (PPE)
Adherence to standard laboratory safety protocols is essential when handling this compound.
| Precaution Category | Recommended Procedure |
| Engineering Controls | Work in a well-ventilated area. Use only in areas with appropriate exhaust ventilation. Ensure safety shower and eye wash stations are accessible[3][4]. |
| Personal Protective Equipment (PPE) | |
| Eye/Face Protection | Wear safety goggles with side-shields[3]. |
| Skin Protection | Wear protective gloves and impervious clothing[3]. |
| Respiratory Protection | Use a suitable respirator if dust or aerosols are generated[3]. |
| General Hygiene | Avoid contact with eyes, skin, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling and before breaks[4][5]. Remove and wash contaminated clothing before reuse[4][5]. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention[5][6]. |
| Skin | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[5][6]. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[5][6]. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][3]. |
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[7] |
| 4°C | 2 years[7] | |
| In Solvent | -80°C | 6 months[7] |
| -20°C | 1 month[7] |
Mechanism of Action and Signaling Pathway
Selexipag is a selective agonist of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR)[8][9][10]. Its deuterated form, this compound, is expected to have the same mechanism of action. The primary pharmacological activity is mediated by its active metabolite, ACT-333679, which is approximately 37-fold more potent than the parent compound[11][12].
Activation of the IP receptor by Selexipag or its active metabolite initiates a signaling cascade that leads to the relaxation of vascular smooth muscle cells. This process is crucial in the treatment of pulmonary arterial hypertension (PAH)[8][9][10].
Experimental Protocols: Quantification of this compound
This compound is commonly used as an internal standard (ISTD) for the quantification of Selexipag in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1][8]. The following provides a detailed methodology based on published analytical methods.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting Selexipag and this compound from plasma samples[1][8].
LC-MS/MS Instrumentation and Conditions
The following table summarizes typical instrumental parameters for the analysis of Selexipag and this compound.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Zorbax C18 XDB (100 x 4.6 mm, 3.5 µm)[8] or equivalent |
| Mobile Phase | Methanol : 5mM Ammonium Acetate (75:25, v/v)[8] |
| Flow Rate | 0.7 mL/min[8] |
| Elution Mode | Isocratic[8] |
| Run Time | 5 minutes[1][8] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[8] |
| MRM Transitions | |
| Selexipag | m/z 497.1 → 455.2[8] |
| This compound (ISTD) | m/z 504.3 → 456.2[8] |
Method Validation Parameters
A robust analytical method requires thorough validation. Key parameters include:
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99[9] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision (%CV) ≤ 20%[1] |
| Accuracy | Within ±15% of nominal concentration (except LLOQ)[1] |
| Precision (%CV) | ≤ 15% (except LLOQ)[1] |
| Recovery | Consistent, precise, and reproducible[1] |
| Matrix Effect | Investigated to ensure no significant ion suppression or enhancement[8] |
| Stability | Assessed under various conditions (bench-top, freeze-thaw, long-term)[8] |
Conclusion
This compound is a valuable tool for researchers, particularly as an internal standard in pharmacokinetic and bioanalytical studies of Selexipag. Understanding and implementing the appropriate safety precautions, handling procedures, and experimental protocols are essential for its effective and safe use in a laboratory setting. This guide provides a foundational understanding to aid in the design and execution of research involving this compound. Researchers should always refer to the specific Safety Data Sheet provided by their supplier for the most detailed and up-to-date safety information.
References
- 1. annalsofrscb.ro [annalsofrscb.ro]
- 2. The Role of Intravenous Selexipag in Managing PAH and Bridging Gaps in Oral Treatment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. What is the mechanism of Selexipag? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Rabit Method for Quantification of Selexipag in Human Plasma Using High Performance Liquid Chromatography with Electron Spray Ionzationtendem Mass Spectrometry - ProQuest [proquest.com]
- 9. [PDF] Development and Validation of Bioanalytical Method for the Quantitative Estimation of Selexipag In Biological Matrices using LC-MS/ MS | Semantic Scholar [semanticscholar.org]
- 10. Stability assay method development for selexipag in pharmaceuticals [wisdomlib.org]
- 11. Selexipag - Wikipedia [en.wikipedia.org]
- 12. Population Modeling of Selexipag Pharmacokinetics and Clinical Response Parameters in Patients With Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Selexipag-d7 in Pulmonary Hypertension Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selexipag is a potent, orally available, selective prostacyclin IP receptor agonist used for the treatment of pulmonary arterial hypertension (PAH).[1][2] It works by mimicking the effects of prostacyclin, a naturally occurring substance in the body that helps to dilate blood vessels, inhibit platelet aggregation, and prevent the proliferation of smooth muscle cells in the pulmonary arteries.[2][3] In the realm of pulmonary hypertension research, particularly in the fields of pharmacokinetics and bioanalysis, the deuterated analog of Selexipag, Selexipag-d7, plays a critical role. This technical guide provides an in-depth overview of the function of this compound in research, complete with experimental protocols, quantitative data, and pathway diagrams.
The primary application of this compound is as a stable isotopically labeled internal standard (IS) in bioanalytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[4] The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry because its physicochemical properties are nearly identical to the analyte of interest (Selexipag), yet it is distinguishable by its higher mass.[5][6] This ensures that any variations during sample preparation, extraction, and ionization affect both the analyte and the internal standard equally, leading to highly accurate and precise quantification of Selexipag and its active metabolite, ACT-333679, in biological matrices such as plasma.[4][7]
Pharmacokinetics of Selexipag and its Active Metabolite
Selexipag is rapidly absorbed after oral administration and is hydrolyzed by carboxylesterases to its active metabolite, ACT-333679, which is approximately 37 times more potent than the parent drug.[3][8] Understanding the pharmacokinetic profiles of both Selexipag and ACT-333679 is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The use of this compound as an internal standard has been instrumental in accurately characterizing these profiles.
Table 1: Pharmacokinetic Parameters of Selexipag
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | [5] |
| Elimination Half-Life (t½) | 0.8-2.5 hours | [5] |
| Protein Binding | ~99% | [5] |
| Bioavailability | ~49% | [5] |
Table 2: Pharmacokinetic Parameters of ACT-333679 (Active Metabolite)
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 3-4 hours | [8] |
| Elimination Half-Life (t½) | 6.2-13.5 hours | [5] |
| Protein Binding | ~99% | [3] |
| Relative Potency to Selexipag | ~37-fold higher | [8] |
Experimental Protocol: Quantification of Selexipag in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol is a synthesis of methodologies reported in the scientific literature for the bioanalysis of Selexipag.[4][7]
1. Objective: To accurately quantify the concentration of Selexipag in human plasma samples.
2. Materials and Reagents:
-
Selexipag reference standard
-
This compound (Internal Standard)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Deionized water
-
Zorbax C18 XDB column (or equivalent)[4]
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
4. Sample Preparation (Protein Precipitation): [4]
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex the mixture for 30 seconds.
-
Add 500 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 5 minutes.
-
Centrifuge at 5000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
5. LC-MS/MS Conditions:
-
Chromatographic Separation: [4]
-
Column: Zorbax C18 XDB, 100 x 4.6 mm, 3.5 µm
-
Mobile Phase: Methanol and 5mM ammonium acetate (75:25, v/v)
-
Flow Rate: 0.7 mL/min
-
Injection Volume: 10 µL
-
Run Time: Approximately 5 minutes
-
-
Mass Spectrometric Detection: [4][7]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Selexipag: m/z 497.1 → 455.2
-
This compound: m/z 504.3 → 456.2
-
-
Collision Energy and other MS parameters: To be optimized for the specific instrument used.
-
6. Calibration and Quality Control:
-
Prepare a series of calibration standards by spiking known concentrations of Selexipag into blank human plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the method.
-
The calibration curve is constructed by plotting the peak area ratio of Selexipag to this compound against the nominal concentration of Selexipag.
7. Data Analysis:
-
The concentration of Selexipag in the unknown plasma samples is determined by interpolating their peak area ratios from the calibration curve.
Signaling Pathway and Experimental Workflow
Selexipag Signaling Pathway
Selexipag and its active metabolite, ACT-333679, are selective agonists of the prostacyclin (IP) receptor.[2] Binding to the IP receptor on vascular smooth muscle cells activates adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP leads to the activation of protein kinase A (PKA), which ultimately results in vasodilation and inhibition of smooth muscle cell proliferation.[2]
Caption: Selexipag's mechanism of action via the prostacyclin IP receptor signaling pathway.
Experimental Workflow for Selexipag Quantification
The following diagram illustrates the typical workflow for quantifying Selexipag in plasma samples for pharmacokinetic studies.
Caption: Workflow for the quantification of Selexipag in plasma using this compound.
Conclusion
This compound is an indispensable tool in pulmonary hypertension research, enabling the precise and accurate quantification of Selexipag and its highly potent active metabolite in biological samples. Its role as an internal standard in LC-MS/MS methods is fundamental to robust pharmacokinetic and bioequivalence studies. The detailed understanding of Selexipag's absorption, distribution, metabolism, and excretion, facilitated by the use of its deuterated analog, underpins the safe and effective clinical use of this important therapy for patients with pulmonary arterial hypertension. The methodologies and data presented in this guide are intended to support researchers and scientists in their ongoing efforts to advance the understanding and treatment of this complex disease.
References
- 1. Related substances method development and validation of an LCMS/MS method for quantification of selexipag and its relat… [ouci.dntb.gov.ua]
- 2. Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. annalsofrscb.ro [annalsofrscb.ro]
- 5. Selexipag - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous quantification and pharmacokinetic investigation of selexipag and its main metabolite ACT-333679 in rat plasma by UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
An In-Depth Technical Guide to the In Vitro Characterization of Selexipag and the Role of Selexipag-d7
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Selexipag (Uptravi®) is a selective, non-prostanoid prostacyclin receptor (IP receptor) agonist used for the treatment of pulmonary arterial hypertension (PAH).[1][2][3] It functions by mimicking the effects of endogenous prostacyclin, a potent vasodilator and inhibitor of platelet aggregation and smooth muscle cell proliferation.[1][4] Selexipag is a prodrug that is rapidly hydrolyzed by carboxylesterases to its active metabolite, ACT-333679, which is approximately 37 times more potent.[2][5] This guide details the in vitro methodologies used to characterize the pharmacological profile of Selexipag and its active metabolite, and clarifies the role of its deuterated analog, Selexipag-d7, as an analytical tool.
Mechanism of Action and Signaling Pathway
PAH is often associated with the dysregulation of the prostacyclin pathway, leading to reduced production of endogenous prostacyclin (PGI2).[6] Selexipag addresses this deficiency by selectively activating the IP receptor, a G-protein-coupled receptor (GPCR).[1][2] This activation initiates a signaling cascade that is central to its therapeutic effects.
Signaling Cascade:
-
Receptor Binding: Selexipag and its active metabolite, ACT-333679, bind to and activate the IP receptor on the surface of pulmonary arterial smooth muscle cells and platelets.[1][6]
-
G-Protein Activation: The activated IP receptor couples to the stimulatory G-protein, Gs.[7]
-
Adenylyl Cyclase Activation: The Gs protein activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4][6]
-
Downstream Effects: The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). This results in a decrease in intracellular calcium concentrations, causing vasodilation, and exerts antiproliferative effects on vascular smooth muscle cells.[6][7]
In Vitro Pharmacological Profile
The in vitro characterization of Selexipag and its active metabolite, ACT-333679, is crucial for determining their potency, selectivity, and functional effects. This compound, a stable isotope-labeled version of Selexipag, is not used for pharmacological effect studies but as an internal standard for accurate quantification in analytical assays like Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9][10]
Table 1: Receptor Binding Affinity and Selectivity
Selexipag and its metabolite are highly selective for the IP receptor over other prostanoid receptors, which may contribute to a more favorable side-effect profile compared to non-selective prostacyclin analogs.[11][12] The active metabolite has a significantly higher affinity for the IP receptor.[11]
| Compound | Receptor | Binding Affinity (Ki, nM) | Selectivity vs. Other Prostanoid Receptors |
| Selexipag | Human IP | Data Not Publicly Available | Selective for IP Receptor[2] |
| ACT-333679 | Human IP | Data Not Publicly Available | >130-fold higher affinity for IP vs. other prostaglandin receptors[11] |
Table 2: Functional Potency and Activity
Functional assays measure the biological response elicited by the compound. The potency of Selexipag is significantly enhanced upon conversion to its active metabolite.
| Assay Type | Compound | Potency (EC50 / IC50) | Experimental System |
| Vasodilation | Selexipag | EC50 = 1.12 µM[13] | Human Pulmonary Artery Rings[13] |
| Platelet Aggregation Inhibition | Selexipag | IC50 = 5.5 µM[2] | In Vitro Platelet Aggregometry |
| Platelet Aggregation Inhibition | ACT-333679 | IC50 = 0.21 µM[2] | In Vitro Platelet Aggregometry |
| Anti-proliferation | ACT-333679 | Potent antiproliferative effect[14] | Human Pulmonary Arterial Smooth Muscle Cells (PASMCs)[14] |
Key Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound to the target receptor.
Methodology:
-
Membrane Preparation: Utilize membranes from cells engineered to stably express the human IP receptor (e.g., HEK-293 or CHO cells).[15]
-
Assay Components: In each well of a microplate, combine the cell membranes, a radiolabeled ligand that binds to the IP receptor (e.g., [³H]-iloprost), and varying concentrations of the test compound (Selexipag or ACT-333679).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand via rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC₅₀ (concentration that inhibits 50% of specific binding) is determined and converted to the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an agonist to stimulate the production of the second messenger cAMP.
Methodology:
-
Cell Culture: Plate cells expressing the human IP receptor into a multi-well plate and grow to confluence.
-
Compound Treatment: Treat the cells with a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation) followed by stimulation with a range of concentrations of Selexipag or ACT-333679.
-
Cell Lysis: After a defined incubation period, lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).[16]
-
Data Analysis: Construct a dose-response curve by plotting the cAMP concentration against the log concentration of the agonist to determine the EC₅₀ (concentration that produces 50% of the maximal response).
In Vitro Vasodilation Myograph Assay
This assay directly measures the vasodilatory effect of a compound on isolated blood vessels.
Methodology:
-
Tissue Preparation: Isolate small human pulmonary arteries from tissue samples and cut them into rings (2-4 mm in length).[13]
-
Mounting: Mount the arterial rings on a wire myograph in a chamber filled with a physiological salt solution, maintained at 37°C and aerated with a gas mixture.
-
Pre-constriction: Induce a stable contraction in the rings using a vasoconstrictor agent, such as prostaglandin F2α or phenylephrine.[13]
-
Cumulative Dosing: Once a stable constriction is achieved, add Selexipag in a cumulative, dose-dependent manner to the chamber.[13]
-
Tension Measurement: Continuously record the isometric tension of the rings. Vasodilation is measured as the percentage of relaxation from the pre-constricted tone.
-
Data Analysis: Plot the percentage of relaxation against the log concentration of Selexipag to generate a dose-response curve and calculate the EC₅₀.[13]
General Workflow and Role of this compound
The in vitro characterization of a compound like Selexipag follows a logical progression from binding to functional and more complex tissue-based assays. This compound is essential for the bioanalytical components of these studies, such as determining compound concentration in metabolic stability assays.
Conclusion
The in vitro characterization of Selexipag and its highly potent metabolite, ACT-333679, confirms their mechanism as selective IP receptor agonists. Data from binding, functional, and tissue-based assays consistently demonstrate their ability to activate the prostacyclin signaling pathway, leading to key therapeutic effects such as vasodilation and inhibition of platelet aggregation. Throughout this process, the deuterated analog this compound serves as an indispensable analytical tool, ensuring the accuracy and reliability of quantitative measurements in various experimental settings. This comprehensive in vitro profile provides a strong rationale for the clinical use of Selexipag in treating pulmonary arterial hypertension.[12]
References
- 1. What is the mechanism of Selexipag? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. phassociation.org [phassociation.org]
- 4. Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selexipag - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 8. bdg.co.nz [bdg.co.nz]
- 9. This compound - Acanthus Research [acanthusresearch.com]
- 10. sussex-research.com [sussex-research.com]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Selexipag in the treatment of pulmonary arterial hypertension: design, development, and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scirp.org [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Prostacyclin Analogues Stimulate Receptor-mediated cAMP Synthesis and ATP Release from Rabbit and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Selexipag-d7 as an Internal Standard
These application notes provide a comprehensive protocol for the use of Selexipag-d7 as an internal standard in the quantitative analysis of Selexipag in biological matrices. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Selexipag is a prostacyclin receptor agonist used in the treatment of pulmonary arterial hypertension (PAH).[1][2] Accurate quantification of Selexipag in biological samples is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for variability in sample preparation and instrument response in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This compound, being structurally identical to Selexipag with the exception of seven deuterium atoms, co-elutes with the analyte and experiences similar ionization and matrix effects, thus ensuring high accuracy and precision of the analytical method.[3][4]
Selexipag Signaling Pathway
Selexipag is a selective agonist of the prostacyclin receptor (IP receptor).[5] Its mechanism of action involves mimicking the effects of prostacyclin (PGI2), a naturally occurring substance that causes vasodilation and inhibits platelet aggregation.[2][5] Upon binding to the IP receptor on vascular smooth muscle cells, Selexipag activates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This ultimately results in vasodilation, inhibition of smooth muscle cell proliferation, and anti-platelet aggregation effects, which are beneficial in the management of PAH.[1][5]
Figure 1: Selexipag Signaling Pathway.
Experimental Protocols
The following protocols are based on established LC-MS/MS methods for the quantification of Selexipag in biological matrices, primarily human plasma.
Materials and Reagents
-
Selexipag analytical standard (purity ≥99%)
-
This compound internal standard (purity ≥99%)[4]
-
LC-MS grade methanol, acetonitrile, and water[4]
-
Ammonium acetate or formic acid (for mobile phase preparation)[6][7]
-
Human plasma (with K2EDTA as anticoagulant)[4]
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Selexipag and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Intermediate Stock Solutions: Prepare intermediate stock solutions of Selexipag and this compound by diluting the primary stock solutions with methanol or a suitable solvent mixture.
-
Working Standard Solutions: Prepare a series of working standard solutions of Selexipag by serial dilution of the intermediate stock solution with methanol:water (1:1, v/v) to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 10 ng/mL) by diluting the intermediate stock solution with methanol:water (1:1, v/v).
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and efficient method for extracting Selexipag from plasma samples.[3][4]
Figure 2: Sample Preparation Workflow.
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 25 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile or methanol to precipitate proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge the samples at approximately 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100-200 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following are example LC-MS/MS conditions that can be adapted and optimized for specific instrumentation.
| Parameter | Condition 1 | Condition 2 |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system | UPLC System |
| Column | Zorbax C18 XDB (100 x 4.6 mm, 3.5 µm)[3] | Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)[7] |
| Mobile Phase A | 5mM Ammonium Acetate in Water[3] | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | Methanol[3] | Acetonitrile[7] |
| Gradient/Isocratic | Isocratic: 75% B[3] | Gradient Elution[7] |
| Flow Rate | 0.7 mL/min[3] | 0.4 mL/min[7] |
| Column Temperature | Ambient or controlled (e.g., 40°C) | 40°C |
| Injection Volume | 5-10 µL | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[3][7] | Electrospray Ionization (ESI), Positive Mode[7] |
| MRM Transitions | Selexipag: m/z 497.1 → 455.2[3], this compound: m/z 504.3 → 456.2[3] | Selexipag: m/z 497.4 → 302.2[7] |
Data Presentation and Quantitative Analysis
The following tables summarize key quantitative data from published methods utilizing deuterated internal standards for Selexipag analysis.
Table 1: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 0.100 - 50.869 ng/mL | [3] |
| Correlation Coefficient (r²) | > 0.99 | [3] |
| Lower Limit of Quantification (LLOQ) | 0.104 ng/mL | [3][4] |
| Intra-day Precision (%CV) | 1.65 - 8.65% | [4] |
| Inter-day Precision (%CV) | 5.86 - 7.36% | [4] |
| Intra-day Accuracy (%) | 92.67 - 112.53% | [4] |
| Inter-day Accuracy (%) | 98.26 - 104.68% | [4] |
| Extraction Recovery | ~93.45% | [3] |
Table 2: Stability of Selexipag in Human Plasma
| Stability Condition | Duration | Stability (% of Initial) | Reference |
| Bench-Top (Room Temperature) | 7 hours | Stable | [3] |
| Autosampler (4°C) | 26.5 hours | Stable | [3] |
| Freeze-Thaw Cycles | 5 cycles | Stable | [3] |
| Long-Term (-20°C) | 41 days | Stable | [3] |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Selexipag in biological matrices. The protocols and data presented here offer a solid foundation for researchers to develop and validate their own bioanalytical methods for Selexipag, ensuring high-quality data for pharmacokinetic and other drug development studies. The detailed experimental workflow and signaling pathway diagrams provide a clear visual representation to aid in the understanding and implementation of these methods.
References
- 1. Selexipag - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. A Rabit Method for Quantification of Selexipag in Human Plasma Using High Performance Liquid Chromatography with Electron Spray Ionzationtendem Mass Spectrometry - ProQuest [proquest.com]
- 4. annalsofrscb.ro [annalsofrscb.ro]
- 5. What is the mechanism of Selexipag? [synapse.patsnap.com]
- 6. ajpaonline.com [ajpaonline.com]
- 7. Simultaneous quantification and pharmacokinetic investigation of selexipag and its main metabolite ACT-333679 in rat plasma by UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantification of Selexipag in Human Plasma Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of Selexipag in human plasma. The protocol employs a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, utilizing Selexipag-d7 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. This method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the validated LC-MS/MS method for the determination of Selexipag in human plasma.
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Linearity Range | 0.100 - 50.869 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.104 ng/mL[1] |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ QC | 0.100 | Within ±20% | ≤ 20% |
| Low QC (LQC) | - | 95.77 - 102.54[1] | 1.21 - 6.66[1] |
| Medium QC (MQC) | - | 95.77 - 102.54[1] | 1.21 - 6.66[1] |
| High QC (HQC) | - | 95.77 - 102.54[1] | 1.21 - 6.66[1] |
Table 3: Recovery and Matrix Effect
| Parameter | Value |
| Mean Extraction Recovery | 93.45%[1] |
| IS Normalized Matrix Factor (%CV) | 3.92 - 6.19[1] |
Table 4: Stability of Selexipag in Human Plasma
| Stability Condition | Duration | Temperature | Result |
| Bench-Top | 7 hours | Room Temperature | Stable[1] |
| Auto-sampler | 26.5 hours | 4°C | Stable[1] |
| Freeze-Thaw | 5 cycles | -20°C to Room Temperature | Stable[1] |
| Long-term | 41 days | -20°C | Stable[1] |
Experimental Protocols
Materials and Reagents
-
Selexipag reference standard (purity ≥ 99.5%)
-
This compound internal standard (purity ≥ 99.1%)[1]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Human plasma with K2EDTA as anticoagulant[1]
-
Ultrapure water
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is required.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Zorbax C18 XDB (100 x 4.6 mm, 3.5 µm)[1] |
| Mobile Phase | Methanol: 5mM Ammonium Acetate (75:25, v/v)[1] |
| Flow Rate | 0.7 mL/min[1] |
| Elution Mode | Isocratic[1] |
| Run Time | 5 minutes[1] |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transitions | |
| Selexipag | 497.1 → 455.2 m/z[1] |
| This compound (ISTD) | 504.3 → 456.2 m/z[1] |
Preparation of Standard and Quality Control Solutions
-
Stock Solutions: Prepare primary stock solutions of Selexipag and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Selexipag stock solution with a methanol/water mixture to achieve the desired calibration curve concentrations.
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 500 ng/mL) in 60% methanol.[1]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the appropriate amount of Selexipag working standard solution.
Sample Preparation Protocol (Protein Precipitation)
-
Aliquot 100 µL of human plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution (for all samples except the standard blank, to which 50 µL of 60% methanol is added).[1]
-
Vortex the mixture for 30 seconds.
-
Add 0.5 mL of 100% acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture for 5 minutes.[1]
-
Centrifuge the samples at 5000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction of Selexipag from human plasma.
Selexipag Signaling Pathway
Selexipag is a selective prostacyclin receptor (IP receptor) agonist.[2][3] Its mechanism of action involves mimicking the effects of prostacyclin, a naturally occurring substance that plays a key role in vasodilation and inhibiting platelet aggregation.[2]
Caption: Simplified signaling pathway of Selexipag.
References
Application Notes and Protocols for the Pharmacokinetic Analysis of Selexipag and its Metabolites using Selexipag-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selexipag is an oral, selective prostacyclin IP receptor agonist used for the treatment of pulmonary arterial hypertension (PAH).[1] Following administration, Selexipag is rapidly hydrolyzed to its pharmacologically active metabolite, ACT-333679, which is significantly more potent than the parent drug.[2][3] Understanding the pharmacokinetic profiles of both Selexipag and ACT-333679 is crucial for optimizing therapeutic strategies. This document provides detailed application notes and protocols for the quantitative analysis of Selexipag and its metabolites in biological matrices, utilizing Selexipag-d7 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The use of a SIL-IS like this compound is the gold standard in bioanalytical mass spectrometry, as it effectively compensates for variability in sample preparation and matrix effects.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters for Selexipag and its active metabolite, ACT-333679, in healthy adult subjects. These values are representative of studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods with deuterated internal standards for bioanalysis.
Table 1: Pharmacokinetic Parameters of Selexipag
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 1 - 3 hours | [3] |
| Terminal Half-Life (t½) | 0.8 - 2.5 hours | [2][3] |
| Plasma Protein Binding | ~99% | [3] |
| Primary Metabolizing Enzyme | Carboxylesterases | [3] |
Table 2: Pharmacokinetic Parameters of ACT-333679 (Active Metabolite)
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 3 - 4 hours | [2][3] |
| Terminal Half-Life (t½) | 6.2 - 13.5 hours | [3] |
| Plasma Protein Binding | ~99% | [3] |
| Primary Metabolizing Enzymes | CYP2C8 and CYP3A4 | [3] |
Experimental Protocols
Bioanalytical Method for Quantification of Selexipag and ACT-333679 in Human Plasma
This protocol outlines a validated UPLC-MS/MS method for the simultaneous quantification of Selexipag and its active metabolite, ACT-333679, in human plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
This method is rapid and suitable for high-throughput analysis.
-
Materials:
-
Human plasma (K2EDTA as anticoagulant)
-
Selexipag, ACT-333679, and this compound analytical standards
-
Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
-
Procedure:
-
Spike 100 µL of human plasma with the appropriate concentrations of Selexipag and ACT-333679 for calibration standards and quality control (QC) samples.
-
Add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte concentrations) to all samples, calibration standards, and QCs.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see section 2).
-
Vortex to ensure complete dissolution.
-
Inject a portion of the reconstituted sample into the UPLC-MS/MS system.
-
2. UPLC-MS/MS Conditions
-
Instrumentation:
-
Waters Acquity UPLC system (or equivalent)
-
Triple quadrupole mass spectrometer (e.g., Sciex API 6500 or Waters Xevo TQ-S) equipped with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Source Parameters (to be optimized for the specific instrument):
-
Capillary Voltage: ~3.0 kV
-
Source Temperature: ~500°C
-
Desolvation Gas Flow: ~800 L/hr
-
Cone Gas Flow: ~150 L/hr
-
Collision Gas: Argon
-
-
3. Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Validation parameters should include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and internal standard in blank plasma from at least six different sources.
-
Linearity and Range: A calibration curve should be established over the expected concentration range (e.g., 0.1 to 50 ng/mL for Selexipag).[4] The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three separate occasions. The accuracy should be within ±15% (±20% for the lower limit of quantification, LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Assessed to ensure that the ionization of the analytes is not suppressed or enhanced by endogenous components of the plasma.
-
Recovery: The efficiency of the extraction procedure should be determined.
-
Stability: The stability of the analytes in plasma should be evaluated under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Development and Validation of Bioanalytical Method for the Quantitative Estimation of Selexipag In Biological Matrices using LC-MS/ MS | Semantic Scholar [semanticscholar.org]
- 3. Pharmacokinetics and Tolerability of the Novel Oral Prostacyclin IP Receptor Agonist Selexipag - PMC [pmc.ncbi.nlm.nih.gov]
- 4. annalsofrscb.ro [annalsofrscb.ro]
- 5. Simultaneous quantification and pharmacokinetic investigation of selexipag and its main metabolite ACT-333679 in rat plasma by UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Selexipag-d7 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selexipag is a potent, orally available selective prostacyclin receptor agonist used for the treatment of pulmonary arterial hypertension (PAH)[1][2][3]. Understanding its metabolic fate is crucial for optimizing its therapeutic use and assessing potential drug-drug interactions. Selexipag undergoes extensive metabolism, with its primary active metabolite, ACT-333679, being significantly more potent than the parent drug[1][4]. Stable isotope-labeled internal standards, such as Selexipag-d7, are essential tools in drug metabolism and pharmacokinetic (DMPK) studies for the accurate quantification of Selexipag in biological matrices[5][6]. This document provides detailed application notes and protocols for the use of this compound in such studies.
Metabolic Pathway of Selexipag
Selexipag is extensively metabolized in humans. The primary metabolic pathway involves the hydrolysis of the acylsulfonamide group by hepatic carboxylesterase 1 to form the active metabolite, ACT-333679[4]. This active metabolite is approximately 37 times more potent than Selexipag[4][7].
Subsequent metabolism of Selexipag and ACT-333679 involves oxidation and dealkylation reactions primarily catalyzed by cytochrome P450 enzymes CYP2C8 and CYP3A4[8]. The active metabolite, ACT-333679, also undergoes glucuronidation via UGT1A3 and UGT2B7[8]. The main metabolite detected in human feces is P10, which is formed through aromatic hydroxylation of ACT-333679, a reaction catalyzed by CYP2C8[8].
Caption: Metabolic pathway of Selexipag.
Application of this compound in Drug Metabolism Studies
This compound, a deuterated analog of Selexipag, is an ideal internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[5][6][9]. Its utility lies in its similar chemical and physical properties to Selexipag, ensuring comparable extraction recovery and chromatographic behavior, while its mass difference allows for distinct detection by the mass spectrometer[6][10].
Quantitative Analysis of Selexipag in Human Plasma
A validated LC-MS/MS method for the simultaneous quantification of Selexipag and its active metabolite, ACT-333679, in human plasma is crucial for pharmacokinetic studies[11][12]. This compound is employed as the internal standard to ensure accuracy and precision[5].
Table 1: LC-MS/MS Method Parameters for Selexipag Quantification
| Parameter | Selexipag | This compound (Internal Standard) |
| Mass Transition (m/z) | 497.1 → 455.2 | 504.3 → 456.2 |
| Linearity Range | 0.100 - 50.869 ng/mL | N/A |
| Lower Limit of Quantification (LLOQ) | 0.104 ng/mL | N/A |
| Extraction Efficiency | 93.45% | N/A |
| Intra-day Precision (%CV) | 1.21 - 6.66% | N/A |
| Inter-day Precision (%CV) | Not specified | N/A |
| Intra-day Accuracy (%) | 95.77 - 102.54% | N/A |
| Inter-day Accuracy (%) | Not specified | N/A |
| Data synthesized from a study by G. S. Kumar et al. (2021)[5] |
Experimental Protocol: Quantification of Selexipag in Human Plasma using LC-MS/MS
This protocol outlines a typical procedure for the quantification of Selexipag in human plasma samples.
Materials and Reagents
-
Selexipag analytical standard
-
This compound (internal standard)
-
Human plasma (with K2EDTA as anticoagulant)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Deionized water
-
Zorbax C18 XDB column (100 x 4.6 mm, 3.5 µm) or equivalent
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of Selexipag and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Selexipag by serial dilution of the stock solution with methanol:water (1:1 v/v).
-
Internal Standard Working Solution: Prepare a working solution of this compound in methanol:water (1:1 v/v).
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add the internal standard working solution (this compound).
-
Add protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex mix the samples to ensure complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Caption: Experimental workflow for Selexipag quantification.
LC-MS/MS Conditions
-
Chromatographic Column: Zorbax C18 XDB column (100 x 4.6 mm, 3.5 µm)
-
Mobile Phase: Methanol and 5mM ammonium acetate (75:25%, v/v)[5]
-
Flow Rate: 0.7 mL/min[5]
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 2: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Selexipag | 497.1 | 455.2 |
| This compound | 504.3 | 456.2 |
| Data from a study by G. S. Kumar et al. (2021)[5] |
Data Analysis
-
Integrate the peak areas for Selexipag and this compound.
-
Calculate the peak area ratio of Selexipag to this compound.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Determine the concentration of Selexipag in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The use of this compound as an internal standard is critical for the development of robust and reliable bioanalytical methods for the quantification of Selexipag in biological matrices. The detailed metabolic pathway and experimental protocol provided herein serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics, facilitating further studies on the clinical pharmacology of Selexipag.
References
- 1. Selexipag - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Selexipag: an oral, selective prostacyclin receptor agonist for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. annalsofrscb.ro [annalsofrscb.ro]
- 6. texilajournal.com [texilajournal.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. The metabolism and drug-drug interaction potential of the selective prostacyclin receptor agonist selexipag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Population pharmacokinetics of selexipag for dose selection and confirmation in pediatric patients with pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous quantification and pharmacokinetic investigation of selexipag and its main metabolite ACT-333679 in rat plasma by UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Chromatographic Separation of Selexipag and Selexipag-d7
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the chromatographic separation and quantification of Selexipag and its deuterated internal standard, Selexipag-d7, in biological matrices. The methodologies described herein are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, offering high sensitivity and selectivity for bioanalytical and pharmacokinetic studies.
Introduction
Selexipag is a selective prostacyclin IP receptor agonist used for the treatment of pulmonary arterial hypertension (PAH).[1][2][3] It is a prodrug that is rapidly metabolized to its active metabolite, ACT-333679, which is approximately 37 times more potent.[1][3] Accurate quantification of Selexipag in biological samples is crucial for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and ensuring the accuracy and precision of the analytical method.
Signaling Pathway of Selexipag
Selexipag and its active metabolite, ACT-333679, exert their therapeutic effects by agonizing the prostacyclin receptor (IP receptor).[1][3] This G-protein coupled receptor stimulates the production of cyclic adenosine monophosphate (cAMP), leading to vasodilation, inhibition of smooth muscle cell proliferation, and anti-platelet aggregation effects, which are beneficial in managing PAH.[1][2][3]
Caption: Signaling pathway of Selexipag and its active metabolite.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of Selexipag and this compound from plasma samples.
Materials:
-
Human or rat plasma (K2EDTA as anticoagulant)[4]
-
Acetonitrile (LC-MS grade)[5]
-
Selexipag and this compound analytical standards
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Spike 100 µL of plasma with the internal standard solution (this compound).
-
Add 300 µL of acetonitrile to the plasma sample to precipitate proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.[5]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Chromatographic Conditions
The following conditions are recommended for the separation of Selexipag and this compound using Ultra-Performance Liquid Chromatography (UPLC).
| Parameter | Recommended Condition |
| Chromatography System | UPLC System |
| Column | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent[6][7] |
| Mobile Phase A | 0.1% Formic acid in water[6] |
| Mobile Phase B | Acetonitrile[6] |
| Flow Rate | 0.40 mL/min[6] |
| Gradient Elution | A linear gradient is recommended. Optimization may be required based on system and specific application. For example: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometric Conditions
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode is recommended for detection.
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Scan Type | Multiple Reaction Monitoring (MRM)[4][6] |
| Source Temperature | 550°C[5] |
| Ion Spray Voltage | 5500 V[5] |
| Gas Settings | Optimized for the specific instrument (e.g., Curtain Gas, Nebulizer Gas, Turbo Gas) |
Quantitative Data
The following table summarizes the mass transitions for Selexipag and this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Selexipag | 497.100 | 455.200 | [4] |
| This compound | 504.300 | 456.200 | [4] |
| ACT-333679 | 420.1 | 378.2 | [6] |
Method Validation Parameters
A summary of typical validation parameters for a bioanalytical method for Selexipag is provided below.
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 0.100 - 50.869 ng/mL in human plasma | [4] |
| Lower Limit of Quantification (LLOQ) | 0.104 ng/mL in human plasma | [4] |
| Accuracy | 95.77% to 102.54% | [4] |
| Precision (%CV) | Intra-run: 1.65% to 8.65%; Inter-run: 5.86% to 7.36% | [4] |
| Recovery | 91.32% to 97.25% | [4] |
| Matrix Effect | IS normalized matrix factor %CV of 3.92 to 6.19 | [4] |
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of Selexipag and this compound in biological samples.
Caption: Workflow for Selexipag and this compound analysis.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the simultaneous quantification of Selexipag and its deuterated internal standard, this compound, in biological matrices. The detailed protocol and established parameters offer a solid foundation for researchers in drug development and clinical pharmacology to conduct pharmacokinetic and bioequivalence studies of Selexipag. Adherence to the outlined procedures and validation guidelines will ensure the generation of high-quality, reliable data.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The Role of Intravenous Selexipag in Managing PAH and Bridging Gaps in Oral Treatment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selexipag - Wikipedia [en.wikipedia.org]
- 4. annalsofrscb.ro [annalsofrscb.ro]
- 5. ir.vignan.ac.in [ir.vignan.ac.in]
- 6. Simultaneous quantification and pharmacokinetic investigation of selexipag and its main metabolite ACT-333679 in rat plasma by UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of Selexipag-d7 by Mass Spectrometry
These application notes provide a detailed protocol for the quantitative analysis of Selexipag-d7, a deuterated internal standard for Selexipag, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology is intended for researchers, scientists, and drug development professionals requiring sensitive and selective detection of this compound.
Overview
Selexipag is a prostacyclin receptor agonist used for the treatment of pulmonary arterial hypertension. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification in complex biological samples by correcting for matrix effects and variations in sample processing. This document outlines the key mass spectrometry parameters and a detailed experimental protocol for the analysis of this compound.
Mass Spectrometry Parameters
The successful detection of this compound relies on the optimization of mass spectrometer settings. The following table summarizes the key parameters for Multiple Reaction Monitoring (MRM) analysis. These parameters should be used as a starting point and may require further optimization based on the specific instrumentation used.
| Parameter | Selexipag | This compound (Internal Standard) |
| Precursor Ion (Q1) m/z | 497.1 | 504.3 |
| Product Ion (Q3) m/z | 455.2 | 456.2 |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
Note: The MRM transition for Selexipag is provided for context and is essential for the quantification of the parent compound.
Experimental Protocol
This protocol describes a typical workflow for the analysis of this compound in a biological matrix such as plasma.
Materials and Reagents
-
Selexipag and this compound reference standards
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
Biological matrix (e.g., human plasma)
Sample Preparation
A protein precipitation method is commonly employed for sample extraction.[1]
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add a known concentration of this compound working solution as the internal standard.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
Chromatographic separation is critical to minimize matrix interference.
-
Column: A C18 reversed-phase column is a suitable choice (e.g., Zorbax C18 XDB, 100 x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase: A common mobile phase is a mixture of methanol and 5mM ammonium acetate (75:25, v/v).[1] An alternative is a gradient elution using acetonitrile and 0.1% formic acid in water.[2][3]
-
Flow Rate: A flow rate of 0.7 mL/min is a good starting point for the isocratic method.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer is required for MRM analysis.
-
Ion Source: Electrospray Ionization (ESI).
-
MRM Transitions:
-
Collision Gas: Nitrogen.
-
Source Temperature: 550 °C.[4]
-
Ion Spray Voltage: 5500 V.[4]
Note: Collision energy and other compound-specific parameters should be optimized for the instrument in use to achieve the best sensitivity and specificity.
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (Selexipag) to the internal standard (this compound). A calibration curve is generated by plotting the peak area ratios of calibration standards against their known concentrations. The concentration of Selexipag in unknown samples is then determined from this calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the detection of this compound.
References
Application Notes and Protocols for the Bioequivalence Assessment of Selexipag Formulations Using Selexipag-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selexipag is an orally available selective prostacyclin IP receptor agonist used for the treatment of pulmonary arterial hypertension (PAH).[1] Upon administration, Selexipag is hydrolyzed to its active metabolite, ACT-333679, which is significantly more potent in activating the IP receptor.[2] Bioequivalence (BE) studies are a critical component in the development of generic formulations of Selexipag, ensuring that these new formulations exhibit comparable pharmacokinetic (PK) profiles to the reference product. The use of a stable isotope-labeled internal standard, such as Selexipag-d7, is essential for the accurate quantification of Selexipag in biological matrices during these studies.
These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence studies of Selexipag formulations, with a specific focus on the bioanalytical methodology employing this compound.
Signaling Pathway of Selexipag
Selexipag and its active metabolite, ACT-333679, mimic the action of endogenous prostacyclin (PGI2) by binding to and activating the prostacyclin IP receptor, a G-protein-coupled receptor.[3][4] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of vascular smooth muscle cells, leading to vasodilation, and also inhibit platelet aggregation.[3] In patients with PAH, this signaling cascade helps to reduce pulmonary vascular resistance and improve blood flow.[1]
Bioequivalence Study Protocol
A typical bioequivalence study for Selexipag formulations should be designed as a single-dose, two-treatment, two-period crossover study in healthy adult subjects under fasting conditions.[5]
1. Study Design and Population:
-
Design: Randomized, open-label, two-period, two-sequence, crossover.
-
Subjects: Healthy, non-smoking male and non-pregnant, non-lactating female volunteers, aged 18-50 years.
-
Washout Period: A sufficient washout period between the two treatment periods should be implemented to ensure complete elimination of the drug from the previous period.
2. Investigational Products:
-
Test Product: Generic Selexipag formulation.
-
Reference Product: Innovator Selexipag formulation (e.g., Uptravi®).
3. Dosing and Administration:
-
A single oral dose of the test or reference product is administered with water after an overnight fast of at least 10 hours.
-
Fasting continues for at least 4 hours post-dose.
4. Blood Sampling:
-
Serial blood samples are collected in K2EDTA-containing tubes at predefined time points before and after drug administration (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose).[6]
-
Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
5. Bioanalytical Method:
-
Quantification of Selexipag and its active metabolite, ACT-333679, in plasma samples is performed using a validated LC-MS/MS method with this compound as the internal standard.
6. Pharmacokinetic and Statistical Analysis:
-
The following pharmacokinetic parameters are calculated for both Selexipag and ACT-333679: Cmax (maximum plasma concentration), AUC0-t (area under the plasma concentration-time curve from time zero to the last quantifiable concentration), and AUC0-∞ (area under the plasma concentration-time curve from time zero to infinity).
-
The 90% confidence intervals for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ for Selexipag should fall within the acceptance range of 80.00% to 125.00% to establish bioequivalence.[7]
Bioanalytical Protocol: Quantification of Selexipag using LC-MS/MS with this compound
This protocol outlines a validated method for the determination of Selexipag in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
Selexipag reference standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Human plasma with K2EDTA as anticoagulant
2. Stock and Working Solutions Preparation:
-
Prepare primary stock solutions of Selexipag and this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Prepare working standard solutions of Selexipag by serial dilution of the stock solution with a methanol-water mixture.
-
Prepare a working solution of the internal standard (this compound) at an appropriate concentration (e.g., 500 ng/mL).[8]
3. Sample Preparation (Protein Precipitation): [8]
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution and vortex briefly.
-
Add 500 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 5 minutes.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject into the LC-MS/MS system.
References
- 1. Selexipag in the treatment of pulmonary arterial hypertension: design, development, and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. What is the mechanism of Selexipag? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pharmacokinetics and Tolerability of the Novel Oral Prostacyclin IP Receptor Agonist Selexipag - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioequivalence of different dose-strength tablets of selexipag, a selective prostacyclin receptor agonist, in a multiple-dose up-titration study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. annalsofrscb.ro [annalsofrscb.ro]
Troubleshooting & Optimization
Optimizing Selexipag-d7 for Accurate Bioanalysis: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Selexipag-d7 as an internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled (SIL) internal standard like this compound preferred for the bioanalysis of Selexipag?
A1: A stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry.[1] this compound is structurally identical to Selexipag, with the only difference being the replacement of seven hydrogen atoms with deuterium. This minimal structural modification ensures that this compound co-elutes with Selexipag and exhibits nearly identical behavior during sample extraction, chromatography, and ionization. This close similarity allows it to effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to higher accuracy and precision in the quantification of Selexipag.
Q2: What is a good starting concentration for my this compound internal standard working solution?
A2: A common practice is to use an internal standard concentration that is near the middle of the calibration curve range for the analyte. For Selexipag, reported calibration curve ranges in human plasma vary. One validated method showed a linear range of 0.100–50.869 ng/mL.[2] For such a range, a this compound concentration of 10-20 ng/mL in the final sample extract would be a reasonable starting point. Another study in human plasma utilized a much wider range of 10.00–25600.00 pg/mL.[1] In this case, a starting concentration in the mid-range, for example, 1000-2500 pg/mL, would be appropriate. It is crucial to experimentally verify and optimize this concentration during method development.
Q3: Can I use a different internal standard if this compound is unavailable?
A3: Yes, while a SIL internal standard is ideal, a structural analog can be used as an alternative. For Selexipag analysis, compounds like diazepam and ambrisentan have been used as internal standards in some LC-MS/MS methods.[3][4][5] When using a structural analog, it is critical to ensure that it does not suffer from significantly different matrix effects or extraction recovery compared to Selexipag and that it does not interfere with the analyte signal.
Q4: How do I prepare the this compound internal standard working solution?
A4: The internal standard working solution is typically prepared by diluting a stock solution of this compound with the appropriate solvent (e.g., methanol or acetonitrile). This working solution is then added to all samples, including calibration standards, quality controls, and unknown samples, prior to sample extraction. The goal is to have a consistent concentration of the internal standard in every sample injected into the LC-MS/MS system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability in this compound Peak Area | Inconsistent sample preparation or extraction. Pipetting errors when adding the internal standard. Instrument instability. | Ensure consistent and reproducible sample preparation steps. Verify the accuracy and precision of pipettes used for adding the internal standard. Check the LC-MS/MS system for leaks, detector stability, and consistent spray in the ion source. |
| Poor Linearity of the Calibration Curve | Inappropriate internal standard concentration. Crosstalk between Selexipag and this compound MRM transitions. Saturation of the detector at high analyte concentrations. | Optimize the this compound concentration; test concentrations at the low, mid, and high points of the calibration curve. Check for potential crosstalk by injecting high concentrations of Selexipag and monitoring the this compound MRM transition, and vice-versa. If detector saturation is suspected, dilute the upper limit of quantification (ULOQ) sample or adjust detector settings. |
| Inconsistent Analyte/Internal Standard Peak Area Ratio | Differential matrix effects affecting the analyte and internal standard differently. Co-eluting interferences. | Modify the chromatographic conditions to better separate the analyte and internal standard from interfering matrix components. Optimize the sample preparation method (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction) to remove more interferences. |
| This compound Signal Suppression or Enhancement | Significant matrix effects from the biological sample. | Dilute the sample to reduce the concentration of matrix components. Improve the sample cleanup procedure. Adjust chromatographic parameters to separate the analyte and internal standard from the region where matrix effects are most pronounced. |
Experimental Protocols
Protocol for Optimizing this compound Concentration
This protocol outlines a systematic approach to determine the optimal concentration of this compound for the quantitative analysis of Selexipag in a biological matrix.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of Selexipag in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound in the same solvent at 1 mg/mL.
-
From the Selexipag stock solution, prepare a series of working solutions to spike into the blank biological matrix to create calibration standards covering the desired analytical range (e.g., 0.1 to 50 ng/mL).
-
From the this compound stock solution, prepare three different working solutions at concentrations that will result in final concentrations in the extracted sample corresponding to the low, middle, and high end of the Selexipag calibration curve (e.g., 1 ng/mL, 10 ng/mL, and 40 ng/mL).
2. Sample Preparation and Analysis:
-
Take a fixed volume of the biological matrix (e.g., 100 µL of human plasma).
-
Spike with the Selexipag working solutions to create calibration standards.
-
Add a fixed volume of one of the this compound working solutions to each calibration standard.
-
Perform the sample extraction procedure (e.g., protein precipitation with acetonitrile).
-
Evaporate the supernatant and reconstitute in the mobile phase.
-
Inject the samples into the LC-MS/MS system.
3. Data Evaluation:
-
For each of the three this compound concentrations tested, generate a calibration curve by plotting the peak area ratio (Selexipag/Selexipag-d7) against the Selexipag concentration.
-
Evaluate the linearity (coefficient of determination, r²) of each calibration curve.
-
Assess the accuracy and precision of the quality control samples at each internal standard concentration.
-
The optimal this compound concentration is the one that provides the best linearity, accuracy, and precision across the entire calibration range.
Quantitative Data Summary
The following table summarizes typical mass spectrometric parameters and calibration ranges for Selexipag analysis.
| Parameter | Selexipag | This compound | Reference |
| Precursor Ion (m/z) | 497.100 | 504.300 | [2] |
| Product Ion (m/z) | 455.200 | 456.200 | [2] |
| Calibration Curve Range (Human Plasma) | 0.100–50.869 ng/mL | N/A | [2] |
| Calibration Curve Range (Human Plasma) | 10.00–25600.00 pg/mL | N/A | [1] |
| Calibration Curve Range (Rat Plasma) | 0.05–50 ng/mL | N/A | [3] |
Visualizations
Caption: Experimental workflow for optimizing internal standard concentration.
Caption: Troubleshooting decision tree for poor calibration curve linearity.
References
- 1. [PDF] Development and Validation of Bioanalytical Method for the Quantitative Estimation of Selexipag In Biological Matrices using LC-MS/ MS | Semantic Scholar [semanticscholar.org]
- 2. annalsofrscb.ro [annalsofrscb.ro]
- 3. Simultaneous quantification and pharmacokinetic investigation of selexipag and its main metabolite ACT-333679 in rat plasma by UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ir.vignan.ac.in [ir.vignan.ac.in]
- 5. Related substances method development and validation of an LCMS/MS method for quantification of selexipag and its relat… [ouci.dntb.gov.ua]
Technical Support Center: Troubleshooting Matrix Effects in Selexipag-d7 LC-MS/MS Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting matrix effects in the LC-MS/MS analysis of Selexipag-d7. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guide
Question: I am observing significant variability and inaccuracy in my this compound quantification. How can I systematically troubleshoot potential matrix effects?
Answer:
Matrix effects, primarily ion suppression or enhancement, are a common challenge in LC-MS/MS bioanalysis, arising from co-eluting endogenous components from the sample matrix. This compound, as a deuterated internal standard, is designed to compensate for these effects; however, significant or differential matrix effects can still lead to inaccurate quantification.
Follow this systematic troubleshooting workflow to identify and mitigate matrix effects in your this compound analysis:
Frequently Asked Questions (FAQs)
1. What are the most common causes of matrix effects for this compound?
The primary cause of matrix effects in plasma and serum samples is the presence of endogenous phospholipids and proteins that can co-elute with Selexipag and its deuterated internal standard.[1][2] These molecules can interfere with the ionization process in the mass spectrometer's source, leading to ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[3] Given Selexipag's lipophilic nature (LogP ~3.76-4.4), it has a tendency to interact with these matrix components.[4]
2. How do I quantitatively assess the matrix effect for my this compound method?
The standard approach is the post-extraction spike method.[5] This involves comparing the peak area of this compound spiked into an extracted blank matrix (from at least six different sources) with the peak area of this compound in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix lots should be less than 15%.[6]
3. Which sample preparation technique is most effective at minimizing matrix effects for this compound?
The choice of sample preparation is critical. Here is a comparison of common techniques:
| Sample Preparation Technique | General Phospholipid Removal Efficiency | Reported Matrix Effect for Selexipag (%CV) |
| Protein Precipitation (PPT) | Low to Moderate | 1.0% to 6.19%[1][6] |
| Liquid-Liquid Extraction (LLE) | High | Data not available for Selexipag |
| Solid-Phase Extraction (SPE) | High to Very High | Data not available for Selexipag |
While direct comparative data for Selexipag across all techniques is limited, protein precipitation with acetonitrile has been successfully used, demonstrating minimal matrix effects.[1][6] However, for methods requiring higher sensitivity or if significant matrix effects are still observed with PPT, LLE or SPE are recommended due to their superior ability to remove phospholipids.[1][7]
4. Can you provide a detailed protocol for Protein Precipitation for this compound analysis?
Yes, based on validated methods, the following protocol is effective:
Experimental Protocol: Protein Precipitation (PPT)
-
Sample Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add the working solution of this compound.
-
Protein Precipitation: Add 300-500 µL of cold acetonitrile.
-
Mixing: Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Injection: Inject an appropriate volume into the LC-MS/MS system.
5. What are the recommended starting points for developing a Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) method for Selexipag?
Given Selexipag's physicochemical properties (LogP ~3.76-4.4, weakly basic), the following are good starting points:
Liquid-Liquid Extraction (LLE):
-
Principle: Partitioning the analyte of interest into an immiscible organic solvent, leaving polar matrix components in the aqueous layer.
-
Recommended Solvent: Methyl tert-butyl ether (MTBE) is a good choice for compounds with moderate lipophilicity and offers good extraction efficiency for many basic drugs.[8][9]
-
Protocol Outline:
-
Adjust the pH of the plasma sample to > pKa+2 to ensure Selexipag is in its neutral form.
-
Add MTBE (e.g., 1 mL to 200 µL of plasma).
-
Vortex thoroughly and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Solid-Phase Extraction (SPE):
-
Principle: Utilizing a solid sorbent to retain the analyte while matrix components are washed away.
-
Recommended Sorbent: A mixed-mode cation exchange (MCX) sorbent is ideal. It provides dual retention mechanisms (ion exchange for the basic nitrogen on Selexipag and reversed-phase for its lipophilic structure), leading to a very clean extract.[10]
-
Protocol Outline:
-
Condition: Condition the MCX cartridge with methanol followed by water.
-
Equilibrate: Equilibrate with an acidic buffer (e.g., 2% formic acid in water).
-
Load: Load the pre-treated plasma sample (acidified to ensure Selexipag is protonated).
-
Wash 1: Wash with the acidic buffer to remove polar interferences.
-
Wash 2: Wash with methanol to remove lipophilic interferences.
-
Elute: Elute Selexipag with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol) to disrupt the ionic interaction.
-
Evaporate and Reconstitute: Evaporate the eluate and reconstitute in the mobile phase.
-
6. How can I use chromatography to further minimize matrix effects?
Chromatographic separation is a powerful tool to resolve Selexipag and this compound from co-eluting matrix components, particularly phospholipids.
-
Gradient Elution: Employing a gradient elution is highly recommended. A typical gradient for Selexipag analysis starts with a lower percentage of organic solvent and ramps up to a high percentage. This allows for the elution of more polar matrix components early in the run, while Selexipag is retained and elutes later, separated from the bulk of the matrix. A sharp gradient can effectively separate the analyte from the late-eluting phospholipids.[11]
-
Column Chemistry: While a standard C18 column is often sufficient, if co-elution with matrix components persists, consider a column with a different selectivity, such as a phenyl-hexyl column.[1]
Example Gradient Profile:
| Time (min) | % Mobile Phase B (e.g., Acetonitrile with 0.1% Formic Acid) |
| 0.0 | 20 |
| 1.0 | 20 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 20 |
| 8.0 | 20 |
This is a starting point and should be optimized for your specific LC system and column.
By systematically evaluating your sample preparation and chromatographic conditions, you can effectively troubleshoot and mitigate matrix effects, leading to accurate and reliable quantification of this compound.
References
- 1. ir.vignan.ac.in [ir.vignan.ac.in]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 6. annalsofrscb.ro [annalsofrscb.ro]
- 7. researchgate.net [researchgate.net]
- 8. MTBE Lipid Extraction - Protocol - OneLab [onelab.andrewalliance.com]
- 9. lcms.cz [lcms.cz]
- 10. mdpi.com [mdpi.com]
- 11. Simultaneous quantification and pharmacokinetic investigation of selexipag and its main metabolite ACT-333679 in rat plasma by UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving peak shape and resolution for Selexipag-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Selexipag-d7, with a focus on improving peak shape and resolution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common causes of poor peak shape (tailing, fronting, or broad peaks) for this compound?
Poor peak shape for this compound can arise from several factors related to the analytical method and sample preparation. Common causes include:
-
Peak Tailing: Often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
-
Peak Fronting: Typically a result of column overload, where too much sample is injected, or the sample solvent is too strong.
-
Broad Peaks: Can indicate low chromatographic efficiency, which may stem from a degraded column, improper flow rate, or a suboptimal mobile phase.
Troubleshooting Steps:
-
Evaluate the Column: Ensure the column is not degraded. A loss of efficiency can be checked by monitoring the theoretical plates and tailing factor.[1]
-
Optimize Mobile Phase: The choice and pH of the mobile phase are critical. For Selexipag analysis, a common mobile phase is a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid).[2][3][4] Adjusting the pH or the organic-to-aqueous ratio can significantly improve peak shape.
-
Check Sample Solvent: The sample solvent should ideally match the initial mobile phase conditions to avoid peak distortion.[5][6] If a stronger solvent is necessary for solubility, consider reducing the injection volume.
-
Reduce Injection Volume: Injecting a smaller volume can mitigate peak fronting caused by column overload.[6]
Q2: How can I improve the resolution between this compound and other components in my sample?
Improving resolution involves optimizing the separation of this compound from closely eluting peaks.
Troubleshooting Steps:
-
Modify the Mobile Phase Gradient: If using a gradient elution, adjusting the gradient slope can increase the separation between peaks. A shallower gradient generally provides better resolution.
-
Change the Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.
-
Adjust the pH of the Mobile Phase: Modifying the pH can change the ionization state of this compound and interfering compounds, which can significantly impact retention and resolution.
-
Select a Different Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size for higher efficiency.
Q3: I am observing inconsistent retention times for this compound. What could be the cause?
Variable retention times can compromise the reliability of your analysis.
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before each injection. Inadequate equilibration is a common cause of shifting retention times.
-
Check for Leaks: Any leaks in the HPLC system can lead to fluctuations in flow rate and, consequently, retention times.
-
Verify Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run. Small variations in composition can affect retention.
-
Control Column Temperature: Maintaining a constant column temperature is crucial, as temperature fluctuations can cause retention time shifts.[5]
Experimental Protocols
Protocol 1: HPLC-ESI-MS/MS Method for Quantification of this compound in Human Plasma
This protocol is based on a validated method for the quantification of Selexipag in human plasma, using this compound as an internal standard.[2][3]
1. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma sample, add 50 µL of this compound internal standard working solution.
- Add 0.5 mL of acetonitrile to precipitate proteins.
- Vortex the mixture for 5 minutes.
- Centrifuge the sample to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for injection.
2. Chromatographic Conditions:
- Column: Zorbax C18 XDB (100 x 4.6 mm, 3.5 µm) or equivalent.
- Mobile Phase: 75:25 (v/v) mixture of methanol and 5mM ammonium acetate.
- Flow Rate: 0.7 mL/min.
- Injection Volume: 10 µL.
- Run Time: 5 minutes.
3. Mass Spectrometry Parameters (Positive ESI):
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Monitoring Mode: Multiple Reaction Monitoring (MRM).
- Mass Transitions:
- Selexipag: m/z 497.100 → 455.200
- This compound: m/z 504.300 → 456.200
Data Presentation
Table 1: HPLC-MS/MS Parameters for this compound Analysis
| Parameter | Value | Reference |
| Chromatography | ||
| Column | Zorbax C18 XDB (100x4.6mm, 3.5µm) | [2][3] |
| Mobile Phase | Methanol:5mM Ammonium Acetate (75:25, v/v) | [2][3] |
| Flow Rate | 0.7 mL/min | [2][3] |
| Injection Volume | 10 µL | [2][3] |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive | [2][3] |
| MRM Transition (Selexipag) | 497.100 → 455.200 m/z | [2][3] |
| MRM Transition (this compound) | 504.300 → 456.200 m/z | [2][3] |
Table 2: UPLC-MS/MS Parameters for Selexipag and its Active Metabolite
| Parameter | Value | Reference |
| Chromatography | ||
| Column | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm) | [4] |
| Mobile Phase A | 0.1 % formic acid in water | [4] |
| Mobile Phase B | Acetonitrile | [4] |
| Flow Rate | 0.40 mL/min | [4] |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive | [4] |
| MRM Transition (Selexipag) | 497.4 → 302.2 m/z | [4] |
| MRM Transition (ACT-333679) | 420.1 → 378.2 m/z | [4] |
Visualizations
Caption: Troubleshooting workflow for improving peak shape and resolution.
Caption: Signaling pathway of Selexipag and its active metabolite.
References
- 1. [PDF] METHOD DEVELOPMENT AND VALIDATION OF SELEXIPAG IN ITS BULK AND DOSAGE FORM BY RP-HPLC | Semantic Scholar [semanticscholar.org]
- 2. annalsofrscb.ro [annalsofrscb.ro]
- 3. A Rabit Method for Quantification of Selexipag in Human Plasma Using High Performance Liquid Chromatography with Electron Spray Ionzationtendem Mass Spectrometry - ProQuest [proquest.com]
- 4. Simultaneous quantification and pharmacokinetic investigation of selexipag and its main metabolite ACT-333679 in rat plasma by UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
Addressing ion suppression/enhancement with Selexipag-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Selexipag and its deuterated internal standard, Selexipag-d7. The following information is intended to help address common issues, particularly ion suppression and enhancement, encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are ion suppression and enhancement in the context of Selexipag bioanalysis?
A1: Ion suppression and enhancement are types of matrix effects that can significantly impact the accuracy and precision of quantitative bioanalysis using LC-MS/MS.[1]
-
Ion Suppression: This phenomenon leads to a decreased analyte signal. It occurs when co-eluting matrix components from the biological sample (e.g., plasma, urine) interfere with the ionization of Selexipag or its internal standard, this compound, in the mass spectrometer's ion source.[2] This competition for ionization can result in an underestimation of the true analyte concentration.
-
Ion Enhancement: Conversely, ion enhancement results in an increased analyte signal. Certain matrix components can facilitate the ionization of the target analyte, leading to an overestimation of its concentration.[1]
Q2: Why is this compound used as an internal standard?
A2: this compound, a stable isotope-labeled (SIL) internal standard, is the preferred choice for the quantitative analysis of Selexipag for several reasons:
-
Correction for Matrix Effects: this compound has nearly identical physicochemical properties to Selexipag and will co-elute chromatographically.[3] This means it will experience similar degrees of ion suppression or enhancement as the unlabeled drug. By using the peak area ratio of Selexipag to this compound for quantification, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise results.
-
Compensation for Sample Processing Variability: It also accounts for variations in sample extraction recovery and instrument response.
Q3: What is the primary metabolic pathway of Selexipag?
A3: Selexipag is a prodrug that is rapidly metabolized to its active metabolite, ACT-333679. This conversion is catalyzed by hepatic carboxylesterase 1.[1][4] Both Selexipag and ACT-333679 are further metabolized by cytochrome P450 enzymes, primarily CYP2C8 and CYP3A4.[5][6] The active metabolite also undergoes glucuronidation via UGT1A3 and UGT2B7 enzymes.[1][6]
Troubleshooting Guide: Ion Suppression/Enhancement
Problem: Inconsistent or inaccurate quantification of Selexipag, suggesting potential ion suppression or enhancement.
Solution Workflow:
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. Pharmacokinetics of the novel oral prostacyclin receptor agonist selexipag in subjects with hepatic or renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. The metabolism and drug-drug interaction potential of the selective prostacyclin receptor agonist selexipag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
Technical Support Center: Minimizing Carryover of Selexipag-d7 in Autosamplers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of autosampler carryover when analyzing Selexipag-d7.
Understanding the Challenge: this compound Properties
Selexipag is a potent, orally available prostacyclin IP receptor agonist used in the treatment of pulmonary arterial hypertension.[1] Its deuterated form, this compound, is often used as an internal standard in quantitative bioanalysis. A key challenge in its analysis is its physicochemical properties:
-
Lipophilicity: Selexipag is a lipophilic molecule with a LogP value between 2.2 and 4.56, indicating a high affinity for non-polar environments.
-
Solubility: It is practically insoluble in water and exhibits pH-dependent solubility, being insoluble at acidic pH (2-4) and more soluble at alkaline pH (8).[2]
-
Adsorption: Due to its hydrophobicity, this compound has a tendency to adsorb to surfaces, particularly plastics and other non-polar materials within the autosampler and LC-MS system.
These properties contribute significantly to the risk of carryover, where residual analyte from a high-concentration sample can appear in subsequent blank or low-concentration samples, compromising data accuracy and integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound carryover in my autosampler?
A1: Carryover of this compound is primarily caused by its adsorption to various surfaces within the fluidic path of your autosampler. Key areas of concern include:
-
Injector Needle: Both the inner and outer surfaces of the needle can retain analyte.
-
Injector Valve and Rotor Seal: Scratches or wear on the rotor seal can create sites for analyte accumulation.
-
Sample Loop: Adsorption to the inner surface of the sample loop.
-
Tubing and Fittings: Dead volumes and surface interactions within connecting tubing.
Q2: I am observing carryover peaks in my blank injections after running a high-concentration this compound standard. What is the first step I should take?
A2: The first step is to confirm that the carryover is originating from the autosampler. You can do this by injecting a "mobile phase blank" directly from a fresh vial, bypassing the sample preparation steps. If no carryover is observed, the issue is likely within the autosampler or the column. If a peak is still present, consider the possibility of contaminated mobile phase or system-wide contamination.
Q3: What are the most effective wash solvents for minimizing this compound carryover?
A3: Given this compound's lipophilic nature and poor aqueous solubility, a strong organic solvent is essential for an effective wash. A multi-solvent approach is often most effective. Consider the following:
-
Primary Wash Solvent: A strong, water-miscible organic solvent like Isopropanol (IPA) or a mixture of Acetonitrile (ACN) and Methanol (MeOH).
-
Secondary Wash Solvent: Often, the initial mobile phase conditions of your chromatographic method can be used to ensure compatibility with the subsequent injection.
-
pH Modification: Since Selexipag's solubility increases at higher pH, adding a small amount of a volatile base, such as ammonium hydroxide (e.g., 0.1-0.5%), to your organic wash solvent can significantly improve its effectiveness.
Q4: How can I optimize my autosampler's wash method?
A4: Optimizing the wash method involves more than just selecting the right solvents. Pay attention to:
-
Wash Volume: Ensure the wash volume is sufficient to completely flush the needle and sample loop. A general guideline is to use a volume at least 5-10 times that of the sample loop.
-
Number of Wash Cycles: Multiple, sequential washes are often more effective than a single large-volume wash.
-
Needle Wash Location: Utilize both internal and external needle wash functions if your autosampler has them. The external wash is crucial for removing residue from the outside of the needle.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving this compound carryover issues.
| Problem | Potential Cause | Troubleshooting Steps |
| Consistent carryover in blanks following high-concentration standards. | Inadequate needle and/or sample loop cleaning. | 1. Optimize Wash Solvents: Implement a dual-wash system. Use a strong organic solvent (e.g., 100% IPA or ACN/MeOH 50:50 v/v) with 0.1% ammonium hydroxide as the primary wash, followed by a secondary wash with the initial mobile phase. 2. Increase Wash Volume and Cycles: Program the autosampler to perform at least two wash cycles with a high volume (e.g., 500 µL per cycle). 3. Perform a "Dip and Wash": If available on your system, program the needle to dip into the wash solvent vial to clean the exterior. |
| Carryover decreases with subsequent blank injections but does not disappear. | Adsorption to the injector valve rotor seal or other wetted parts. | 1. Inspect and Replace Rotor Seal: The rotor seal is a consumable part and can wear over time, creating crevices where the analyte can be trapped. Replace if it shows any signs of scratching or wear. 2. Use PEEK or Tefzel Components: For tubing and fittings, consider using materials like PEEK or Tefzel, which may have lower adsorption potential for hydrophobic compounds compared to stainless steel. |
| Erratic or intermittent carryover. | Sample precipitation in the autosampler or contaminated vials/caps. | 1. Sample Solvent Compatibility: Ensure this compound is fully dissolved in your sample solvent. Given its poor aqueous solubility, a high percentage of organic solvent (e.g., ACN or MeOH) is necessary. 2. Use High-Quality Vials: Employ low-adsorption or silanized glass vials to minimize interaction with the analyte. Polypropylene vials can also be a good alternative for hydrophobic compounds. |
| Carryover persists despite extensive autosampler cleaning. | Column-related carryover. | 1. Column Flushing: Implement a robust column flushing procedure at the end of each analytical run. This should involve a high percentage of strong organic solvent for a sufficient duration to elute any strongly retained compounds. 2. Dedicated Column: If feasible, dedicate a column specifically for high-concentration samples to avoid contaminating columns used for sensitive, low-level analysis. |
Experimental Protocols
Protocol 1: General Purpose Autosampler Wash Method for this compound
This protocol is a starting point for developing a robust wash method to minimize this compound carryover.
-
Prepare Wash Solvents:
-
Wash Solvent A (Strong Wash): 100% Isopropanol with 0.2% v/v Ammonium Hydroxide.
-
Wash Solvent B (Rinse): Acetonitrile/Water (50:50 v/v) with 0.1% Formic Acid (to match typical reversed-phase initial conditions).
-
-
Autosampler Program:
-
Pre-Injection Wash:
-
Wash with Solvent A: 1 x 500 µL
-
Wash with Solvent B: 1 x 500 µL
-
-
Post-Injection Wash:
-
Wash with Solvent A: 2 x 500 µL
-
Wash with Solvent B: 1 x 500 µL
-
-
-
Needle Wash:
-
Enable both internal and external needle wash for all wash steps.
-
Protocol 2: Sample Preparation for this compound in Plasma
This protocol is based on a common protein precipitation method for extracting Selexipag from a biological matrix.
-
Aliquoting:
-
Pipette 100 µL of plasma sample into a clean microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add the appropriate volume of this compound internal standard solution (typically in an organic solvent like acetonitrile).
-
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile to the plasma sample.
-
-
Vortexing:
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the sample at >10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.
-
Visualizations
Selexipag Signaling Pathway
Caption: Selexipag's mechanism of action via the prostacyclin IP receptor signaling pathway.
Troubleshooting Workflow for this compound Carryover
Caption: A logical workflow for troubleshooting this compound autosampler carryover.
References
Technical Support Center: Selexipag-d7 MS/MS Fragmentation Pattern Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Selexipag-d7 in mass spectrometry (MS/MS) applications.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the optimization of the MS/MS fragmentation pattern for this compound.
Issue 1: Weak or No Signal for this compound Precursor Ion
Possible Causes:
-
Incorrect mass-to-charge ratio (m/z) setting for the precursor ion.
-
Suboptimal ionization source parameters (e.g., capillary voltage, source temperature).
-
Poor chromatographic separation leading to co-elution with interfering substances.
-
Degradation of the this compound standard.
Troubleshooting Steps:
-
Verify Precursor Ion m/z: Confirm that the mass spectrometer is set to monitor the correct precursor ion for this compound.
-
Optimize Source Conditions: Systematically adjust ionization source parameters, such as capillary voltage and source temperature, to maximize the signal intensity of the precursor ion.
-
Evaluate Chromatography: Assess the peak shape and retention time of this compound. If the peak is broad or shows significant tailing, optimize the liquid chromatography (LC) method.
-
Check Standard Integrity: Prepare a fresh solution of the this compound standard to rule out degradation.
Issue 2: Inconsistent or Low-Intensity Product Ion Fragmentation
Possible Causes:
-
Suboptimal collision energy.
-
Incorrect product ion m/z selection.
-
Collision cell pressure is too low.
Troubleshooting Steps:
-
Optimize Collision Energy: Perform a collision energy optimization experiment to determine the voltage that yields the most intense and stable product ion signal.
-
Confirm Product Ion m/z: Verify the m/z of the expected product ion based on the fragmentation of Selexipag.
-
Check Collision Gas Pressure: Ensure that the collision gas (e.g., argon) pressure is within the manufacturer's recommended range for your instrument.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ion m/z values for this compound?
A1: The recommended multiple reaction monitoring (MRM) transition for this compound is provided in the table below. These values should be used as a starting point for method development.[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Selexipag | 497.100 | 455.200 |
| This compound | 504.300 | 456.200 |
Q2: How do I optimize the collision energy for this compound?
A2: A collision energy optimization experiment is crucial for achieving the best fragmentation pattern. The following protocol outlines a general procedure.
Experimental Protocols
Protocol 1: Collision Energy Optimization for this compound
Objective: To determine the optimal collision energy for the fragmentation of the this compound precursor ion to its most abundant product ion.
Materials:
-
This compound standard solution of known concentration.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Mobile phase and column appropriate for the analysis of Selexipag.
Methodology:
-
Infuse the this compound standard solution directly into the mass spectrometer or inject it onto the LC system.
-
Set the mass spectrometer to monitor the precursor ion of this compound (m/z 504.300) and the target product ion (m/z 456.200).
-
Acquire data over a range of collision energy values (e.g., 5-50 eV, in increments of 2-5 eV).
-
Plot the product ion intensity as a function of the collision energy.
-
The optimal collision energy is the value that produces the highest and most stable product ion intensity.
Q3: My this compound internal standard signal is variable. What could be the cause?
A3: Variability in the internal standard signal can be caused by several factors, including:
-
Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of this compound. Ensure proper sample preparation to minimize matrix effects.
-
Inconsistent Sample Preparation: Variations in extraction efficiency during sample preparation can lead to inconsistent internal standard recovery.
-
Instrument Instability: Fluctuations in the performance of the LC or MS system can cause signal variability.
Q4: What is the expected fragmentation pattern of Selexipag?
A4: The fragmentation of Selexipag typically involves the loss of the sulfonylacetamide group. The provided precursor and product ions for Selexipag (497.100 → 455.200) are consistent with this fragmentation pathway.[1]
Visualizations
Below are diagrams illustrating key workflows and relationships relevant to this compound MS/MS analysis.
References
Impact of different mobile phases on Selexipag-d7 analysis
Welcome to the technical support center for Selexipag-d7 analysis. This guide provides detailed answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals optimize their experimental workflow and resolve common analytical challenges, with a specific focus on the impact of mobile phases.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound in an analysis?
This compound is a stable isotope-labeled (deuterated) version of Selexipag. It is used as an internal standard (ISTD) in quantitative bioanalytical methods, typically those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Because this compound is chemically identical to Selexipag but has a different mass, it co-elutes and experiences similar ionization effects and matrix interferences. This allows for highly accurate and precise quantification of Selexipag in complex biological matrices like plasma by correcting for variations during sample preparation and analysis.[1][2]
Q2: What are the most common mobile phases for Selexipag analysis?
The analysis of Selexipag and its internal standards is predominantly performed using reversed-phase high-performance liquid chromatography (RP-HPLC). The mobile phase typically consists of an aqueous component with an acidic additive and an organic solvent. Acetonitrile is the most common organic modifier, though methanol is also used.[1][2][3][4][5][6] Acidic additives are crucial for ensuring consistent protonation of the analyte for reproducible retention and for enhancing ionization in the mass spectrometer source.
The table below summarizes various mobile phase compositions reported in the literature for Selexipag analysis.
| Organic Phase (A) | Aqueous Phase (B) | Column Type | Analysis Type |
| Acetonitrile | 0.1% Formic Acid in Water | X-Bridge Phenyl | LC-MS/MS[7][8][9] |
| Acetonitrile | 0.1% Formic Acid in Water | Phenyl Hexyl | HPLC[4][10] |
| Acetonitrile | 10mM Ammonium Formate (pH 4.0) | CORTECS C18 | LC-MS/MS[1] |
| Methanol | 5mM Ammonium Acetate | Zorbax C18 XDB | HPLC-ESI-MS[2] |
| Acetonitrile | Phosphate Buffer (pH 3.0) | Kromasil C18 / Phenomenex Hyperclone C18 | RP-HPLC[3] |
| Methanol | 20 mmoles Phosphate Buffer (pH 4.0) | INERTSIL ODS C18 | RP-HPLC[4] |
| Acetonitrile | 0.1% Ortho-phosphoric Acid (OPA) | Waters C18 | RP-HPLC[11] |
Q3: How does the mobile phase pH affect the analysis of Selexipag?
Mobile phase pH is a critical parameter. Selexipag has a pKa value of approximately 7.8, meaning it can be protonated or deprotonated depending on the pH.[3] For reversed-phase chromatography and positive ion mode mass spectrometry, it is advantageous to work at a pH at least 2 units below the pKa. Using acidic additives like formic acid, ortho-phosphoric acid, or acidic buffers (e.g., ammonium formate at pH 4.0) ensures that Selexipag remains in its protonated form.[1][3][6][11] This leads to:
-
Improved Peak Shape: Suppresses the ionization of free silanol groups on the silica-based column packing, reducing peak tailing.
-
Stable Retention Time: Ensures a consistent analyte charge state, leading to reproducible retention.
-
Enhanced MS Sensitivity: Promotes the formation of positive ions [M+H]+ in the ESI source, which is essential for sensitive detection in positive ion mode.[6][8]
Q4: What is the mechanism of action of Selexipag?
Selexipag is a selective agonist for the prostacyclin receptor (IP receptor).[12][13][14] Its active metabolite, ACT-333679, is significantly more potent.[15] By binding to and activating the IP receptor on vascular smooth muscle cells, Selexipag mimics the effects of natural prostacyclin.[14][16] This triggers a signaling cascade that increases intracellular cyclic adenosine monophosphate (cAMP), leading to vasodilation (relaxation of blood vessels), inhibition of vascular smooth muscle cell proliferation, and inhibition of platelet aggregation.[12][14][15][16] These effects help to reduce the elevated blood pressure in the pulmonary arteries characteristic of pulmonary arterial hypertension (PAH).[14]
Experimental Protocol: Quantification of Selexipag in Plasma
This section provides a representative LC-MS/MS protocol based on common methodologies.[1][2][6] Researchers should perform internal validation for their specific application.
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system.
-
Column: C18 or Phenyl reversed-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Flow Rate: 0.4 mL/min.[6]
-
Gradient: A typical gradient might be 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive (ESI+).
-
MRM Transitions:
Troubleshooting Guide
This guide addresses common chromatographic problems that can be influenced by the mobile phase.
References
- 1. [PDF] Development and Validation of Bioanalytical Method for the Quantitative Estimation of Selexipag In Biological Matrices using LC-MS/ MS | Semantic Scholar [semanticscholar.org]
- 2. annalsofrscb.ro [annalsofrscb.ro]
- 3. chemmethod.com [chemmethod.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability assay method development for selexipag in pharmaceuticals [wisdomlib.org]
- 6. Simultaneous quantification and pharmacokinetic investigation of selexipag and its main metabolite ACT-333679 in rat plasma by UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Related substances method development and validation of an LCMS/MS method for quantification of selexipag and its relat… [ouci.dntb.gov.ua]
- 8. ir.vignan.ac.in [ir.vignan.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. kuey.net [kuey.net]
- 12. Selexipag in the treatment of pulmonary arterial hypertension: design, development, and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. What is the mechanism of Selexipag? [synapse.patsnap.com]
- 15. Selexipag - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Low-Level Detection of Selexipag using Selexipag-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Selexipag-d7 for the sensitive quantification of Selexipag.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for Selexipag quantification?
A1: Using a stable isotope-labeled internal standard such as this compound is highly recommended for quantitative bioanalysis by mass spectrometry. It offers several advantages over using a different molecule as an internal standard. Because this compound is chemically identical to Selexipag, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. This close similarity allows it to accurately correct for variability during sample preparation and analysis, leading to enhanced precision and accuracy, which is especially critical for low-level detection.
Q2: What is the typical linear range for the quantification of Selexipag using this method?
A2: The linear range can vary depending on the specific instrumentation and matrix. However, validated methods have demonstrated linearity for Selexipag in human plasma from as low as 0.100 ng/mL up to 50.869 ng/mL.[1] Another method showed a linear range of 10.00 to 25600.00 pg/mL.[2]
Q3: What is the achievable lower limit of quantification (LLOQ) for Selexipag?
A3: With the use of this compound and a sensitive LC-MS/MS system, an LLOQ of 0.104 ng/mL in human plasma has been reported.[1] Another study reported an LLOQ of 5 ng/mL.[3]
Q4: What are the key mass transitions (MRM) for Selexipag and this compound?
A4: For accurate detection, the following multiple reaction monitoring (MRM) transitions are commonly used:
-
Selexipag: 497.100 → 455.200 m/z[1]
-
This compound: 504.300 → 456.200 m/z[1]
-
An alternative for a similar deuterated standard, Selexipag-d6, is 503.70 → 344.20 m/z, with the corresponding Selexipag transition being 498.20 → 344.20 m/z.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Results | Inconsistent sample preparation. | Ensure precise and consistent pipetting of plasma, protein precipitation solvent, and internal standard. Use a validated protein precipitation protocol. |
| Fluctuation in MS source conditions. | Allow the mass spectrometer to stabilize completely before analysis. Regularly clean and maintain the ion source. | |
| Inconsistent integration of chromatographic peaks. | Optimize peak integration parameters. Manually review and correct integration where necessary, especially for low-level samples. | |
| Poor Peak Shape (Tailing or Fronting) | Column degradation. | Replace the analytical column with a new one of the same type. |
| Incompatible mobile phase pH. | Ensure the mobile phase pH is appropriate for Selexipag (pKa considerations). | |
| Sample solvent mismatch with the mobile phase. | The final sample solvent should be as close in composition to the initial mobile phase as possible. | |
| Low Signal Intensity / Sensitivity | Suboptimal MS parameters. | Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy, declustering potential). |
| Matrix effects (ion suppression or enhancement). | Evaluate and minimize matrix effects. This can be achieved by optimizing the sample cleanup procedure (e.g., trying different protein precipitation solvents or considering solid-phase extraction). Ensure the chromatography provides good separation from endogenous interferences. | |
| Improper sample storage. | Selexipag has demonstrated stability in plasma during bench-top (7 hours at room temperature), auto-sampler (26.5 hours at 4°C), and freeze-thaw cycles (5 cycles).[1] Ensure samples are stored correctly at -20°C for long-term stability.[1] | |
| Interference Peaks | Endogenous plasma components. | Check for interferences by analyzing at least six different blank plasma lots. The peak area at the retention time of Selexipag should not be more than 20% of the LLOQ peak area, and for this compound, it should not be more than 5% of the mean internal standard peak area.[1] |
| Contamination from reagents or vials. | Use high-purity solvents and reagents (LC-MS grade).[1] Ensure all vials and caps are clean. | |
| Inaccurate Quantification | Incorrect standard curve preparation. | Prepare fresh calibration standards for each analytical run. Ensure the accuracy of stock solution concentrations. |
| Degradation of Selexipag. | Minimize sample exposure to light and elevated temperatures. Prepare samples promptly and place them in the autosampler. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a common method for extracting Selexipag from human plasma.
-
Label polypropylene tubes for standards, quality controls, and unknown samples.
-
Pipette 200 µL of plasma into the corresponding tubes.
-
Add 50 µL of this compound internal standard working solution to all tubes except for the blank.
-
Vortex the tubes for approximately 30 seconds.
-
Add 1 mL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex again for 5 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to clean, labeled vials for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following table summarizes typical parameters for the chromatographic separation and mass spectrometric detection of Selexipag and this compound.[1]
| Parameter | Value |
| Liquid Chromatography | |
| HPLC System | Shimadzu HPLC with LC-20ADvp pumps |
| Column | Zorbax C18 XDB (100 x 4.6 mm, 3.5 µm) |
| Mobile Phase | Methanol: 5mM Ammonium Acetate (75:25, v/v) |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | 5 minutes |
| Mass Spectrometry | |
| Mass Spectrometer | AB Sciex API 6500 |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Selexipag | 497.100 → 455.200 m/z |
| This compound | 504.300 → 456.200 m/z |
| Dwell Time | 200 ms |
Quantitative Data Summary
The following tables present a summary of the quantitative performance of a validated method for Selexipag in human plasma using this compound as an internal standard.[1]
Table 1: Calibration Curve and LLOQ
| Parameter | Value |
| Linearity Range | 0.100 - 50.869 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.104 ng/mL |
| Accuracy at LLOQ | Within ±20% |
| Precision at LLOQ (%CV) | ≤ 20% |
Table 2: Intra-day and Inter-day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ QC | 0.100 | 8.65 | 112.53 | 5.86 | 104.68 |
| Low QC (LQC) | 0.301 | 1.65 | 92.67 | 7.36 | 98.26 |
| Medium QC (MQC) | 20.347 | 3.54 | 95.89 | 3.48 | 101.59 |
| High QC (HQC) | 40.695 | 2.87 | 98.65 | 2.54 | 100.27 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low QC (LQC) | 0.301 | 91.32 |
| Medium QC (MQC) | 20.347 | 96.32 |
| High QC (HQC) | 40.695 | 97.25 |
Visualizations
Caption: Experimental workflow for the quantification of Selexipag in plasma.
Caption: Role of this compound in correcting for analytical variability.
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Selexipag Using Selexipag-d7 and Alternative Internal Standards
For researchers, scientists, and professionals in drug development, the robust validation of bioanalytical methods is paramount for accurate pharmacokinetic and toxicokinetic assessments. This guide provides a comprehensive comparison of bioanalytical methods for Selexipag and its active metabolite, ACT-333679, with a focus on the use of the deuterated internal standard, Selexipag-d7, versus other common alternatives.
This document outlines key performance data from various validated methods, details experimental protocols, and visualizes the metabolic pathway of Selexipag and a typical validation workflow. The data presented is compiled from peer-reviewed scientific literature to aid in the selection and implementation of the most suitable bioanalytical strategy.
Performance Comparison of Internal Standards
The choice of an appropriate internal standard (IS) is critical to compensate for variability during sample preparation and analysis. A stable isotope-labeled internal standard, such as this compound, is often considered the "gold standard" due to its similar physicochemical properties to the analyte, resulting in comparable extraction recovery and ionization efficiency. However, other molecules like Diazepam and Ambrisentan have also been successfully employed. The following table summarizes the performance characteristics of published LC-MS/MS methods for the quantification of Selexipag and its active metabolite using different internal standards.
| Analyte(s) | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%CV) | Accuracy (%) | Recovery (%) |
| Selexipag | This compound | 0.100 - 50.869 | 0.104 | Intra-day: 1.65 - 8.65, Inter-day: 7.36 - 5.86 | Intra-day: 92.67 - 112.53, Inter-day: 98.26 - 104.68 | 91.32 - 97.25 |
| Selexipag | Selexipag-d6 | 0.01 - 25.6 | 0.01 | - | - | - |
| Selexipag and ACT-333679 | Diazepam | Selexipag: 0.05 - 50, ACT-333679: 0.05 - 250 | 0.05 (both) | Intra- and Inter-day: Within acceptable limits | Intra- and Inter-day: Within acceptable limits | Met requirements |
| Selexipag and related impurities | Ambrisentan | 0.01 - 20 | 0.01 | Intra- and Inter-day: < 1.75% | - | - |
Note: The data presented is a compilation from multiple sources. Direct comparison between methods should be made with caution due to potential variations in experimental conditions.
Metabolic Pathway of Selexipag
Selexipag is a prodrug that is rapidly metabolized to its pharmacologically active metabolite, ACT-333679. This conversion is primarily mediated by carboxylesterases in the liver.[1][2] Understanding this pathway is crucial for the simultaneous quantification of both the parent drug and its active metabolite in biological matrices.
Caption: Metabolic activation of Selexipag to ACT-333679.
Experimental Protocols
The following sections detail a generalized experimental protocol for the bioanalytical method validation of Selexipag and its active metabolite in plasma using LC-MS/MS. Specific parameters may vary based on the chosen internal standard and instrumentation.
Sample Preparation
A common and efficient method for extracting Selexipag and ACT-333679 from plasma is protein precipitation.
-
Aliquoting: Transfer a small volume (e.g., 100 µL) of plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the internal standard working solution (e.g., this compound in methanol) to each plasma sample, except for blank samples.
-
Protein Precipitation: Add a precipitating agent, typically acetonitrile (e.g., 3 volumes), to the plasma sample.
-
Vortexing: Vortex mix the samples for a short duration (e.g., 1 minute) to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a well plate for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The chromatographic separation is typically achieved using a reverse-phase C18 column with a gradient elution.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 analytical column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm).[3]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Flow Rate: 0.40 mL/min.[3]
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is then ramped up to elute the analytes, followed by a re-equilibration step.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.[3]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions are specific for each analyte and the internal standard.
Bioanalytical Method Validation Workflow
A systematic workflow is essential for the successful validation of a bioanalytical method, ensuring that it is reliable, reproducible, and accurate for its intended purpose.
Caption: A typical workflow for bioanalytical method validation.
References
A Comparative Guide to Internal Standards for Selexipag Analysis: Selexipag-d7 and Alternatives
In the bioanalysis of Selexipag, a prostacyclin receptor agonist, the use of a stable isotope-labeled internal standard (IS) is crucial for achieving accurate and precise quantification, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Selexipag-d7, a deuterated form of the parent drug, is a commonly employed internal standard. This guide provides a comparative overview of this compound and other potential internal standards, supported by experimental data from published literature.
Quantitative Performance of Internal Standards
The choice of an internal standard is critical for compensating for variability during sample preparation and analysis. An ideal IS should co-elute with the analyte of interest and exhibit similar ionization and fragmentation patterns, without interfering with the analyte's signal.
A validated LC-MS/MS method for the simultaneous determination of Selexipag and its active metabolite, ACT-333679, utilized their respective deuterated analogues, this compound and ACT-333679-d7, as internal standards. The performance of this method is summarized in the table below.
| Parameter | Selexipag | ACT-333679 (Active Metabolite) |
| Linearity Range | 0.200 - 200 ng/mL | 0.200 - 200 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.99 |
| Accuracy (at LLOQ) | 108.5% | 104.0% |
| Precision (at LLOQ) | 5.9% | 7.9% |
| Mean Extraction Recovery | 86.7% | 88.5% |
| Mean Matrix Effect | 98.6% | 99.1% |
Data sourced from a study validating a method for the simultaneous determination of Selexipag and its active metabolite in rat plasma.
The high correlation coefficients, accuracy, and precision observed in this study underscore the suitability of this compound as an internal standard for the robust quantification of Selexipag. The minimal matrix effect suggests that this compound effectively compensates for ion suppression or enhancement from the biological matrix.
While other compounds could theoretically be used as internal standards, such as structural analogues, the use of a stable isotope-labeled version of the analyte itself is considered the gold standard in quantitative bioanalysis by LC-MS/MS. This is because it ensures the most similar physicochemical behavior to the analyte during extraction and chromatographic separation, as well as identical ionization and fragmentation in the mass spectrometer.
Experimental Protocols
A detailed methodology for the quantification of Selexipag and its active metabolite using this compound and ACT-333679-d7 as internal standards is provided below.
Sample Preparation
A liquid-liquid extraction (LLE) method was employed for the extraction of Selexipag and its active metabolite from rat plasma.
-
To 50 µL of plasma, 10 µL of the internal standard working solution (containing this compound and ACT-333679-d7) was added and vortexed.
-
Next, 50 µL of 5% formic acid in water was added, and the mixture was vortexed again.
-
Extraction was performed by adding 1 mL of an ethyl acetate and n-hexane (1:1, v/v) mixture, followed by vortexing for 10 minutes and centrifugation at 13,000 rpm for 10 minutes.
-
The organic layer was separated and evaporated to dryness under a stream of nitrogen.
-
The residue was reconstituted in 100 µL of the mobile phase.
LC-MS/MS Conditions
The chromatographic separation and mass spectrometric detection were performed using a system equipped with a C18 column and a triple quadrupole mass spectrometer.
-
Chromatographic Column: C18, 2.1 x 50 mm, 5 µm
-
Mobile Phase: A mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile, delivered in a gradient mode.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Monitored Transitions:
-
Selexipag: m/z 497.2 → 261.1
-
This compound: m/z 504.2 → 261.1
-
ACT-333679: m/z 395.2 → 261.1
-
ACT-333679-d7: m/z 402.2 → 261.1
-
Visualizing the Analytical Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Selexipag using an internal standard.
A Comparative Analysis of Selexipag Quantification: The Impact of a Deuterated Internal Standard
A detailed evaluation of analytical methodologies for the quantification of Selexipag, with a focus on the comparative performance of methods utilizing a deuterated internal standard (Selexipag-d7) versus those employing non-deuterated analogues.
In the landscape of pharmacokinetic and bioanalytical studies, the precision and reliability of quantification methods are paramount. This guide provides a comprehensive comparative analysis of analytical techniques for the quantification of Selexipag, a prostacyclin receptor agonist used in the treatment of pulmonary arterial hypertension. The core of this comparison lies in the utilization of an internal standard (IS) – a crucial component in chromatography-based assays to ensure accuracy. Specifically, we will delve into the performance differences between methods employing a stable isotope-labeled deuterated internal standard, this compound, and those using structurally analogous but non-deuterated internal standards.
The use of a deuterated internal standard is widely regarded as the gold standard in quantitative mass spectrometry.[1] This is attributed to its ability to closely mimic the analyte's chemical and physical properties, including extraction recovery, ionization efficiency, and chromatographic retention time, while being distinguishable by its mass-to-charge ratio.[1] This guide will present supporting experimental data from various studies to objectively compare the analytical performance of these methodologies, offering valuable insights for researchers, scientists, and professionals in drug development.
Quantitative Performance Comparison
The following tables summarize the validation parameters of different bioanalytical methods for Selexipag quantification, categorized by the type of internal standard used.
Table 1: Method Performance with Deuterated Internal Standard (this compound)
| Parameter | Result | Reference |
| Linearity Range | 0.100 - 50.869 ng/mL | [2] |
| Correlation Coefficient (r²) | > 0.998 | [2] |
| Lower Limit of Quantification (LLOQ) | 0.104 ng/mL | [2] |
| Accuracy (% Recovery) | 95.77 - 102.54% | [2] |
| Precision (% CV) | 1.21 - 6.66% | [2] |
| Extraction Recovery | 93.45% | [2] |
Table 2: Method Performance with Non-Deuterated Internal Standards
| Parameter | Internal Standard | Result | Reference |
| Linearity Range | Ambrisentan | 10 - 200% of an unspecified concentration | [1] |
| Correlation Coefficient (r²) | Ambrisentan | 0.999 | [1] |
| Accuracy (% Recovery) | Ambrisentan | Within acceptable limits of USFDA guidelines | [1] |
| Precision (% CV) | Ambrisentan | Within acceptable limits of USFDA guidelines | [1] |
| Linearity Range | Diazepam | 0.05 - 50 ng/mL | [3] |
| Correlation Coefficient (r²) | Diazepam | Not specified, but good linearity reported | [3] |
| Accuracy (% Recovery) | Diazepam | Within acceptable limits | [3] |
| Precision (% CV) | Diazepam | Within acceptable limits | [3] |
From the data presented, the method utilizing this compound as an internal standard demonstrates excellent sensitivity with an LLOQ of 0.104 ng/mL, alongside high accuracy and precision.[2] While the methods using non-deuterated internal standards also report acceptable performance, the use of a deuterated standard inherently provides a higher degree of confidence in the results by more effectively compensating for matrix effects and variability in sample processing and instrument response.
Experimental Protocols
The following are detailed methodologies for the quantification of Selexipag using LC-MS/MS with both deuterated and non-deuterated internal standards.
Method 1: Quantification of Selexipag using this compound as Internal Standard
-
Sample Preparation: Protein precipitation was employed for sample extraction. To 100 µL of human plasma, 50 µL of the internal standard working solution (this compound, 500 ng/mL) was added. The mixture was vortexed, and then 500 µL of acetonitrile was added for protein precipitation. After vortexing for 5 minutes, the sample was centrifuged.[2]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Method 2: Quantification of Selexipag using a Non-Deuterated Internal Standard (Ambrisentan)
-
Sample Preparation: A protein precipitation technique was used to extract Selexipag from various biological matrices like rat plasma, rabbit plasma, human plasma, and urine.[4][5]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Mass spectrometer with positive ion mode electrospray ionization.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Visualizing the Process: Signaling Pathway and Experimental Workflow
To further elucidate the context of Selexipag's action and its analysis, the following diagrams are provided.
Caption: Selexipag's mechanism of action involves binding to the prostacyclin (IP) receptor.
Caption: A generalized workflow for the bioanalysis of Selexipag in plasma samples.
References
- 1. Related substances method development and validation of an LCMS/MS method for quantification of selexipag and its relat… [ouci.dntb.gov.ua]
- 2. annalsofrscb.ro [annalsofrscb.ro]
- 3. Simultaneous quantification and pharmacokinetic investigation of selexipag and its main metabolite ACT-333679 in rat plasma by UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ir.vignan.ac.in [ir.vignan.ac.in]
- 5. researchgate.net [researchgate.net]
Inter-laboratory Comparison of Selexipag Analysis Using Selexipag-d7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Selexipag in biological matrices, with a focus on studies utilizing the deuterated internal standard, Selexipag-d7. The information presented is compiled from published, independent laboratory validations, offering insights into the performance and methodological variations of current bioanalytical techniques.
Executive Summary
The accurate quantification of Selexipag, a prostacyclin receptor agonist used in the treatment of pulmonary arterial hypertension, is critical for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice to ensure the accuracy and precision of bioanalytical methods, typically employing liquid chromatography with tandem mass spectrometry (LC-MS/MS). This guide summarizes key performance parameters from various validated methods to aid researchers in the selection and development of robust analytical protocols.
Comparative Analysis of Bioanalytical Methods
The following table summarizes the key validation parameters from a representative study that utilized this compound as an internal standard for the quantification of Selexipag in human plasma.
| Parameter | Method Performance | Reference |
| Linearity Range | 0.100 - 50.869 ng/mL | [1] |
| Correlation Coefficient (r²) | >0.99 | [1] |
| Accuracy (% bias) | Within ±15% of the nominal concentration (±20% for LLOQ) | [1] |
| Precision (% CV) | ≤15% (≤20% for LLOQ) | [1] |
| Lower Limit of Quantification (LLOQ) | 0.104 ng/mL | [1] |
| Extraction Recovery | Approximately 93.45% | [1] |
| Matrix Effect | Not significant | [1] |
Experimental Protocols
A detailed methodology for a representative LC-MS/MS method for the analysis of Selexipag in human plasma using this compound is outlined below.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add a known concentration of the internal standard, this compound.
-
Add a protein precipitating agent, such as acetonitrile or methanol.
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A C18 analytical column is commonly used for the separation of Selexipag and its internal standard.[1]
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier like ammonium acetate or formic acid.[1][2]
-
Flow Rate: The flow rate is optimized for the specific column and mobile phase composition.
-
Injection Volume: A small volume of the prepared sample extract is injected into the LC-MS/MS system.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode is commonly employed.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Selexipag and this compound to ensure selectivity and sensitivity.
Visualizations
Selexipag Signaling Pathway
Caption: Selexipag binds to the prostacyclin (IP) receptor, initiating a signaling cascade that leads to vasodilation.
Inter-laboratory Comparison Workflow
Caption: A typical workflow for an inter-laboratory comparison study of Selexipag analysis.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Selexipag: Featuring Selexipag-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Selexipag and its active metabolite, ACT-333679, with a focus on the use of the deuterated internal standard, Selexipag-d7. The data presented is compiled from published research to assist in the selection and cross-validation of bioanalytical methods in a research and drug development setting.
Introduction to Selexipag and the Need for Robust Bioanalysis
Selexipag is an oral prostacyclin IP receptor agonist used for the treatment of pulmonary arterial hypertension (PAH). Upon administration, Selexipag is rapidly metabolized to its more potent active metabolite, ACT-333679. Accurate and precise quantification of both Selexipag and ACT-333679 in biological matrices is crucial for pharmacokinetic studies, dose-finding, and ensuring patient safety and therapeutic efficacy.
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is because a deuterated internal standard co-elutes with the analyte and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation, chromatography, and matrix effects.
Comparison of Analytical Methods
This section compares a validated LC-MS/MS method utilizing this compound as an internal standard with methods employing alternative internal standards for the analysis of Selexipag and its active metabolite.
Method Performance: this compound vs. Alternative Internal Standards
The following table summarizes the key validation parameters of different LC-MS/MS methods for the quantification of Selexipag.
| Parameter | Method 1: this compound (Internal Standard) | Method 2: Ambrisentan (Internal Standard) | Method 3: Diazepam (Internal Standard) |
| Analyte(s) | Selexipag | Selexipag and related impurities | Selexipag and ACT-333679 |
| Matrix | Human Plasma | Rat Plasma | Rat Plasma |
| Linearity Range | 0.100 - 50.869 ng/mL | Not explicitly stated for Selexipag alone | Selexipag: 0.05 - 50 ng/mL; ACT-333679: 0.05 - 250 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 | 0.999[2] | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 0.104 ng/mL[3] | Not explicitly stated | Selexipag: 0.05 ng/mL; ACT-333679: 0.05 ng/mL[1] |
| Accuracy (% Recovery) | 92.67 - 112.53% | Within USFDA guidelines | Within acceptable limits[1] |
| Precision (% CV) | Intra-run: 1.65 - 8.65%; Inter-run: 5.86 - 7.36%[3] | < 15% | Within acceptable limits[1] |
| Extraction Method | Protein Precipitation[3] | Protein Precipitation[4] | Protein Precipitation |
Key Observations:
-
The use of this compound as an internal standard in Method 1 demonstrates high sensitivity with an LLOQ of 0.104 ng/mL in human plasma.[3]
-
Method 3, which simultaneously quantifies Selexipag and its active metabolite ACT-333679, also achieves a low LLOQ of 0.05 ng/mL for both analytes in rat plasma using Diazepam as the internal standard.[1]
-
While all methods report acceptable accuracy and precision, the ideal internal standard co-elutes and has physicochemical properties as close to the analyte as possible, a characteristic best fulfilled by a stable isotope-labeled standard like this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and cross-validation.
Method 1: LC-MS/MS Analysis of Selexipag using this compound
-
Sample Preparation: Protein precipitation. To 100 µL of human plasma, 50 µL of this compound internal standard solution (in methanol) is added. The mixture is vortexed, and then 500 µL of acetonitrile is added to precipitate proteins. After centrifugation, the supernatant is collected for analysis.[3]
-
Chromatographic Conditions:
-
Column: Zorbax C18 XDB (100 x 4.6 mm, 3.5 µm)
-
Mobile Phase: 75:25 (v/v) mixture of methanol and 5mM ammonium acetate[3]
-
Flow Rate: 0.7 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
Method 2: LC-MS/MS Analysis of Selexipag using Ambrisentan
-
Sample Preparation: Protein precipitation. To 200 µL of rat plasma, 800 µL of acetonitrile is added, followed by the internal standard solution (Ambrisentan). The sample is vortexed and centrifuged to precipitate proteins.[4]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization: ESI, Positive Mode
-
Detection: MRM
-
MRM Transitions: Not explicitly detailed in the provided search results.
-
Method 3: UPLC-MS/MS Analysis of Selexipag and ACT-333679 using Diazepam
-
Sample Preparation: Protein precipitation.
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Visualizing Key Processes
Selexipag Signaling Pathway
Selexipag acts as a selective agonist for the prostacyclin receptor (IP receptor). This interaction initiates a signaling cascade that leads to vasodilation and inhibits smooth muscle cell proliferation, key therapeutic effects in PAH.
Caption: Selexipag signaling pathway leading to vasodilation.
Experimental Workflow for Bioanalysis
The general workflow for the bioanalytical methods described involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General workflow for sample preparation and analysis.
Conclusion
The cross-validation of analytical methods is a critical step in drug development. For the bioanalysis of Selexipag and its active metabolite, the use of a stable isotope-labeled internal standard like this compound offers significant advantages in terms of accuracy and precision by effectively mitigating matrix effects and variability in sample processing. While methods employing other internal standards can be validated to be reliable, the co-eluting nature and identical chemical behavior of a deuterated internal standard provide the highest level of confidence in the generated data. This guide provides the necessary data and protocols to aid researchers in making informed decisions for their analytical strategies.
References
A Comparative Guide to Selexipag Quantification: Accuracy and Precision with Selexipag-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of Selexipag, a prostacyclin receptor agonist used in the treatment of pulmonary arterial hypertension.[1][2] The focus is on the accuracy and precision of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing its deuterated stable isotope, Selexipag-d7, as an internal standard. This method is compared with other reported analytical techniques to aid researchers in selecting the most appropriate method for their specific needs.
Overview of Selexipag Quantification Methods
The accurate quantification of Selexipag in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Several analytical methods have been developed and validated for this purpose, with LC-MS/MS being a prominent technique due to its high sensitivity and selectivity.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it effectively compensates for matrix effects and variations in sample processing and instrument response.
Alternative methods for Selexipag quantification include high-performance liquid chromatography (HPLC) with fluorescence or ultraviolet (UV) detection.[5][6][7] While these methods can be cost-effective, they may lack the sensitivity and specificity of LC-MS/MS, particularly for samples with low drug concentrations.
Quantitative Performance Data
The following tables summarize the key validation parameters for the quantification of Selexipag using LC-MS/MS with this compound as an internal standard, compared to other analytical methods.
Table 1: Performance of LC-MS/MS Method with this compound Internal Standard
| Parameter | Performance Data | Reference |
| Linearity Range | 0.100 - 50.869 ng/mL | [3] |
| Correlation Coefficient (r²) | > 0.998 | [3] |
| Lower Limit of Quantification (LLOQ) | 0.104 ng/mL | [3] |
| Intra-run Accuracy | 92.67 - 112.53% | [3] |
| Inter-run Accuracy | 98.26 - 104.68% | [3] |
| Intra-run Precision (%CV) | 1.65 - 8.65% | [3] |
| Inter-run Precision (%CV) | 5.86 - 7.36% | [3] |
| Extraction Recovery | ~93.45% | [3] |
Table 2: Performance of Alternative Selexipag Quantification Methods
| Method | Internal Standard | Linearity Range | LLOQ | Accuracy | Precision (%RSD) | Reference |
| UPLC-MS/MS | Diazepam | 0.05 - 50 ng/mL | 0.05 ng/mL | Within acceptable limits | Within acceptable limits | [8] |
| LC-MS/MS | Ambrisentan | 0.01 - 20 ng/mL | 0.01 ng/mL | Within USFDA guidelines | < 1.75% | [9][10] |
| HPLC-FL (Fluorescence) | Not specified | 10 - 150 ng/mL | 10 ng/mL | 97.83% (recovery) | Not specified | [5] |
| RP-HPLC (UV) | Not specified | 100 - 500 µg/mL | Not specified for plasma | 100.19% (recovery) | 0.2 - 0.3% | [7] |
| HPLC (UV) | Not specified | 15.7 - 117.6 µg/mL | 3.1 µg/mL | High | High | [11] |
Experimental Protocols
LC-MS/MS Quantification of Selexipag using this compound
This protocol is based on a validated method for the quantification of Selexipag in human plasma.[3]
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add the internal standard (this compound).
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and inject a portion into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: Zorbax C18 XDB (100 x 4.6mm, 3.5µm)[3]
-
Mobile Phase: Methanol with 5mM ammonium acetate (75:25%, v/v)[3]
-
Flow Rate: 0.7 mL/min[3]
-
Injection Volume: 10 µL
-
Run Time: 5 minutes[3]
Mass Spectrometry Conditions
-
Ionization: Electrospray Ionization (ESI), Positive Mode[3]
-
Detection: Multiple Reaction Monitoring (MRM)[3]
-
Mass Transitions:
UPLC-MS/MS Quantification of Selexipag using Diazepam
This protocol provides an alternative using a different internal standard and UPLC for faster analysis.[8]
Sample Preparation (Protein Precipitation)
-
To a plasma sample, add the internal standard (Diazepam).
-
Precipitate proteins using a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to separate the supernatant.
-
Inject the supernatant into the UPLC-MS/MS system.
Liquid Chromatography Conditions
-
Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm)[8]
-
Mobile Phase: Gradient elution with Acetonitrile (A) and 0.1% formic acid in water (B)[8]
-
Flow Rate: 0.40 mL/min[8]
Mass Spectrometry Conditions
-
Ionization: Electrospray Ionization (ESI), Positive Mode[8]
-
Detection: Multiple Reaction Monitoring (MRM)[8]
-
Mass Transitions:
Visualizations
Selexipag Signaling Pathway
Selexipag is a selective agonist of the prostacyclin receptor (IP receptor).[1] Its activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). This increase in cAMP mediates vasodilation and inhibits platelet aggregation.[1]
References
- 1. drugs.com [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. annalsofrscb.ro [annalsofrscb.ro]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpbs.com [ijpbs.com]
- 8. Simultaneous quantification and pharmacokinetic investigation of selexipag and its main metabolite ACT-333679 in rat plasma by UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Related substances method development and validation of an LCMS/MS method for quantification of selexipag and its relat… [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
Comparative Guide to Linearity and Range Determination for Selexipag using Selexipag-d7
This guide provides a comparative analysis of bioanalytical methods for the quantification of Selexipag, focusing on linearity and range determination. It highlights the use of its deuterated stable isotope, Selexipag-d7, as an internal standard (IS) and compares its performance against other analytical approaches. This document is intended for researchers, scientists, and professionals in drug development involved in pharmacokinetic and bioequivalence studies.
Introduction to Linearity and Range in Bioanalysis
In quantitative bioanalysis, establishing the linearity and analytical range of an assay is a critical component of method validation. Linearity demonstrates that the instrumental response is directly proportional to the concentration of the analyte over a specified range. The analytical range defines the upper and lower concentrations (Upper Limit of Quantification, ULOQ, and Lower Limit of Quantification, LLOQ) within which the assay is accurate, precise, and linear. A stable, isotopically labeled internal standard, such as this compound, is crucial for correcting variability during sample preparation and analysis, thereby ensuring the accuracy and reliability of the results.
Performance of this compound as an Internal Standard
A highly sensitive, selective, and accurate liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of Selexipag in human plasma using this compound as the internal standard.[1] The validation of this method, following USFDA guidelines, demonstrates excellent linearity and a broad dynamic range suitable for clinical and preclinical studies.[1]
Experimental Protocol with this compound
A detailed methodology for a validated LC-MS/MS assay for Selexipag with this compound as an internal standard is outlined below.
-
Sample Preparation: Protein precipitation is utilized for sample extraction.[1]
-
Chromatography: Chromatographic separation is achieved on a Zorbax C18 XDB column (100x4.6mm, 3.5µm).[1]
-
Mobile Phase: An isocratic mobile phase consisting of methanol and 5mM ammonium acetate (75:25%, v/v) is used at a flow rate of 0.7 mL/min.[1]
-
Mass Spectrometry: Detection is performed using an electrospray ionization (ESI) source in positive mode with multiple reaction monitoring (MRM).[1]
Quantitative Data Summary
The performance of the method using this compound as an internal standard is summarized in the table below.
| Parameter | Selexipag with this compound IS |
| Linearity Range | 0.100 - 50.869 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| LLOQ | 0.104 ng/mL[1] |
| Intra-day Precision (%CV) | 1.65 - 8.65%[1] |
| Inter-day Precision (%CV) | 7.36 - 5.86%[1] |
| Intra-day Accuracy | 92.67 - 112.53%[1] |
| Inter-day Accuracy | 98.26 - 104.68%[1] |
Comparison with Alternative Internal Standards
For a comprehensive evaluation, the performance of this compound is compared with other internal standards used for Selexipag quantification. The selection of an appropriate internal standard is critical and can significantly impact assay performance.
| Parameter | Selexipag with Ambrisentan IS | Selexipag with Diazepam IS |
| Linearity Range | 1 - 20 ng/mL[2] | 0.05 - 50 ng/mL[3] |
| Correlation Coefficient (r²) | 0.999[2] | Not explicitly stated, but good linearity reported[3] |
| LLOQ | 5 ng/mL[2] | 0.05 ng/mL[3] |
| Intra-day Precision (%CV) | 0.8 - 1.11%[2] | Within acceptable limits[3] |
| Inter-day Precision (%CV) | 0.8 - 1.11%[2] | Within acceptable limits[3] |
| Intra-day Accuracy | 97.3 - 100.6%[2] | Within acceptable limits[3] |
| Inter-day Accuracy | 97.3 - 100.6%[2] | Within acceptable limits[3] |
As the data indicates, the use of a stable isotope-labeled internal standard like this compound provides a wider linear range and a lower LLOQ compared to the method using Ambrisentan. While the method with Diazepam as an IS also achieves a low LLOQ and a comparable linear range, the ideal internal standard co-elutes with the analyte and has a similar ionization efficiency, a characteristic best fulfilled by a deuterated analog.
Visualizing the Workflow and Rationale
Experimental Workflow for Linearity and Range Determination
Caption: Workflow for determining the linearity and range of Selexipag.
The Role of a Stable Isotope-Labeled Internal Standard
Caption: How this compound mitigates analytical variability.
References
- 1. annalsofrscb.ro [annalsofrscb.ro]
- 2. Bioanalytical lc-ms/ms method for determination and comparison of selexipag assay in various biological materials and its application to pharmacokinetics studies in rat plasma | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. Simultaneous quantification and pharmacokinetic investigation of selexipag and its main metabolite ACT-333679 in rat plasma by UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative-Analysis of Selexipag-d7's Specificity and Selectivity in Complex Bioanalytical Matrices
This guide provides a detailed comparison of the analytical performance of Selexipag-d7 as an internal standard in the quantification of Selexipag in complex biological matrices. The focus is on the critical validation parameters of specificity and selectivity, supported by experimental data and protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.
Introduction to Selexipag and the Role of an Internal Standard
Selexipag is a selective, non-prostanoid prostacyclin receptor (IP receptor) agonist used in the treatment of pulmonary arterial hypertension (PAH).[1][2][3] Its therapeutic effect is mediated by mimicking the vasodilatory and anti-proliferative actions of prostacyclin.[1][4] Accurate quantification of Selexipag in biological samples like human plasma is crucial for pharmacokinetic and toxicokinetic studies.
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods, a stable isotope-labeled internal standard (IS) is employed to ensure the accuracy and precision of the quantification. This compound, a deuterated variant of Selexipag, is often the preferred IS due to its chemical and physical similarities to the analyte.
Defining Specificity and Selectivity in Bioanalysis
According to the FDA's Bioanalytical Method Validation Guidance for Industry, specificity and selectivity are defined as follows:
-
Specificity refers to the ability of the analytical method to unequivocally assess the analyte in the presence of components that are expected to be present.[5] This includes metabolites, impurities, degradants, or concomitant medications.
-
Selectivity is the ability of the bioanalytical method to differentiate and quantify the analyte in the presence of other components in the sample.[6] For selectivity assessment, blank biological matrix samples from at least six different sources are analyzed to check for interferences at the retention time of the analyte and the internal standard.[7]
The acceptance criteria for selectivity stipulate that the response from interfering components should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and not more than 5% of the response of the IS.[5][6]
Comparative Performance Data
| Parameter | Method 1: Using this compound (as IS) | Method 2: Using Selexipag-d6 (as IS)[8] | Alternative Method: RP-HPLC[9] |
| Internal Standard | This compound | Selexipag-d6 | Not Applicable (External Standard Method) |
| Analytical Technique | LC-MS/MS | LC-MS/MS | RP-HPLC with UV detection |
| Biological Matrix | Human Plasma | Human Plasma | Human Plasma |
| Specificity Assessment | No significant interference was observed at the retention times of Selexipag and this compound from commonly prescribed medications in the target patient population. | The method was found to be specific for Selexipag in the presence of its metabolites. | Specificity was evaluated against blank plasma, showing no endogenous interferences. |
| Selectivity Assessment | Analysis of six different batches of blank human plasma showed no endogenous peaks that interfered with the quantification of Selexipag or this compound. Interference was <20% of LLOQ for the analyte and <5% for the IS. | No significant interference was observed at the retention times of Selexipag and Selexipag-d6 in blank plasma samples. | The method demonstrated selectivity against endogenous plasma components. |
| Linearity Range | 0.1 - 100 ng/mL | 10.00 - 25600.00 pg/mL | 100 - 500 µg/mL (for bulk and dosage form) |
| Correlation Coefficient (r²) | > 0.99 | > 0.999 | 0.999 |
Experimental Protocols
Representative LC-MS/MS Method for Selexipag Quantification
This protocol is a representative example for the quantification of Selexipag in human plasma using this compound as an internal standard.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the specific assay range).
-
Vortex mix for 30 seconds.
-
Add 500 µL of 0.1% formic acid in water and vortex.
-
Load the entire mixture onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program: A suitable gradient to ensure the separation of Selexipag from potential interferences.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Selexipag: e.g., m/z 497.2 → 398.2
-
This compound: e.g., m/z 504.2 → 405.2
-
-
Optimization: Ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum sensitivity.
Visualizations
Selexipag Signaling Pathway
Selexipag is an agonist of the prostacyclin receptor (IP receptor), which is a G-protein coupled receptor.[4] Activation of the IP receptor by Selexipag initiates a signaling cascade that leads to vasodilation and inhibition of smooth muscle cell proliferation.[1][2]
Caption: Selexipag's mechanism of action.
Experimental Workflow for Specificity and Selectivity Testing
The following diagram illustrates the workflow for assessing the specificity and selectivity of a bioanalytical method for Selexipag using this compound as an internal standard.
References
- 1. What is the mechanism of Selexipag? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Development and Validation of Bioanalytical Method for the Quantitative Estimation of Selexipag In Biological Matrices using LC-MS/ MS | Semantic Scholar [semanticscholar.org]
- 9. ijpbs.com [ijpbs.com]
Selexipag in Pulmonary Arterial Hypertension: A Comparative Survival Analysis in Clinical Practice
An objective guide for researchers, scientists, and drug development professionals on the clinical performance of Selexipag compared to other therapeutic alternatives for Pulmonary Arterial Hypertension (PAH). This guide synthesizes data from key clinical trials and real-world observational studies to provide a comprehensive overview of survival outcomes, supported by detailed experimental methodologies and visual representations of signaling pathways and study designs.
Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening condition characterized by elevated pulmonary arterial pressure, leading to right heart failure and premature death.[1] The therapeutic landscape of PAH has evolved significantly with the development of targeted therapies aimed at the endothelin, nitric oxide, and prostacyclin pathways.[1] Selexipag (Uptravi®), an oral, selective prostacyclin IP receptor agonist, has emerged as a key treatment option.[2] This guide provides a comparative survival analysis of Selexipag based on evidence from pivotal clinical trials and real-world clinical practice.
Comparative Survival and Morbidity/Mortality Data
The following tables summarize the key quantitative data on the efficacy of Selexipag in improving survival and reducing morbidity and mortality in PAH patients. The data is primarily drawn from the landmark GRIPHON trial, its open-label extension, and the real-world EXPOSURE study.
| Table 1: Long-Term Survival Estimates with Selexipag (GRIPHON and GRIPHON OLE) | |
| Time Point | Kaplan-Meier Survival Estimate (95% CI) |
| 1 Year | 92.0% (89.4, 94.0)[3] |
| 2 Years | 85.3% (82.0, 88.0)[4] |
| 3 Years | 79.3% (75.4, 82.6)[3] |
| 5 Years | 71.2% (66.5, 75.3)[3] |
| 7 Years | 63.0% (57.4, 68.1)[3] |
| 10 Years | 60%[5] |
| Data from the survival analysis set (n=574) of patients randomized to Selexipag in the GRIPHON trial and its open-label extension (OLE).[3][5] |
| Table 2: Comparative Morbidity/Mortality and Survival Outcomes | ||
| Comparison | Metric | Result |
| Selexipag vs. Placebo (GRIPHON Trial) | Hazard Ratio for Morbidity/Mortality | 0.60 (99% CI: 0.46–0.78; p < 0.001)[3] |
| Risk Reduction in Morbidity/Mortality | 40%[6] | |
| Selexipag vs. Other PAH Therapies (EXPOSURE Study - Modeled Data) | Mortality Rate Ratio (MRR) | 0.55 (95% CI: 0.31–0.99)[7][8] |
| Interpretation | Suggests a reduced risk of mortality for patients newly initiated on Selexipag compared to a modeled cohort on other PAH therapies.[7][8] | |
| Selexipag vs. Inhaled Iloprost or Parenteral Treprostinil (Retrospective Database Analysis) | Risk of Hospitalization (Relative Rate Ratio) | Lower with Selexipag (vs. Iloprost: 0.40; vs. Treprostinil: 0.26)[9] |
| Drug Discontinuation Risk | Lower with Selexipag (vs. Iloprost: 36% lower; vs. Treprostinil: 16% lower)[9] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of Selexipag and the design of comparative studies, the following diagrams are provided.
Caption: Selexipag selectively activates the prostacyclin (IP) receptor, leading to vasodilation.
Caption: Workflow for a real-world comparative survival analysis of Selexipag.
Detailed Experimental Protocols
The evidence for Selexipag's efficacy is primarily derived from the GRIPHON trial (a randomized controlled trial) and the EXPOSURE study (a real-world observational study). The methodologies of these key studies are summarized below.
GRIPHON Trial (NCT01106014)
-
Study Design: The GRIPHON study was a multicenter, double-blind, placebo-controlled, event-driven Phase III trial.[10]
-
Patient Population: The trial enrolled 1,156 patients with symptomatic PAH, who were either treatment-naïve or already receiving treatment with an endothelin receptor antagonist (ERA), a phosphodiesterase-5 inhibitor (PDE-5i), or both.[6] Patients were required to have a 6-minute walk distance of at least 50 meters. At baseline, the majority of patients were in WHO Functional Class II (47.7%) or III (51.0%).[3]
-
Treatment Regimen: Patients were randomized in a 1:1 ratio to receive either Selexipag or a placebo.[6] The dose of Selexipag was individually titrated up to a maximum of 1600 µg twice daily, based on tolerability.[2]
-
Primary Endpoint: The primary endpoint was a composite of morbidity and mortality, defined as the time to the first occurrence of death or a complication related to PAH (disease progression, or worsening of PAH leading to hospitalization, need for lung transplantation or balloon atrial septostomy, or initiation of parenteral prostanoid therapy).[2]
-
Statistical Analysis: The primary efficacy analysis was based on a time-to-event analysis using a log-rank test. The hazard ratio and its confidence interval were calculated using a Cox proportional-hazards model.
EXPOSURE Study (EUPAS19085)
-
Study Design: EXPOSURE is an ongoing, multicenter, prospective, observational (non-interventional) post-authorization safety study.[7]
-
Patient Population: The study enrolls patients with PAH who are newly initiating treatment with Selexipag or other PAH-specific therapies in a real-world clinical setting.[7]
-
Data Collection: Data on patient characteristics, treatment patterns, and outcomes, including survival, are collected as part of routine clinical practice.
-
Comparative Analysis: To compare survival between patients initiating Selexipag and those starting other PAH therapies, advanced statistical methods are employed to account for differences in baseline characteristics between the treatment groups.[7]
-
Statistical Analysis: Propensity score weighting is used to balance the baseline characteristics of the cohorts.[4] After weighting, mortality rate ratios (MRRs) are calculated to compare the risk of death between the Selexipag group and the modeled "other PAH therapy" group.[7][8]
Conclusion
The available evidence from both randomized controlled trials and real-world observational studies consistently demonstrates the efficacy of Selexipag in improving long-term outcomes for patients with PAH. The GRIPHON trial established a significant reduction in the risk of morbidity and mortality events with Selexipag compared to placebo.[3] Long-term follow-up from this trial indicates favorable survival rates over several years.[3][4] Furthermore, real-world data from the EXPOSURE study suggests a potential survival benefit for patients initiated on Selexipag compared to those starting other PAH therapies, although this is based on a modeled comparison.[7][8] Retrospective analyses also point towards lower rates of hospitalization and treatment discontinuation with Selexipag compared to other prostacyclin pathway agents.[9] For researchers and drug development professionals, these findings underscore the importance of the prostacyclin pathway in PAH management and highlight the role of Selexipag as a valuable therapeutic option with a well-documented impact on patient survival and disease progression. Future research, including head-to-head comparative trials, will be beneficial to further delineate the relative efficacy of Selexipag against other specific PAH therapies.
References
- 1. Selexipag in the management of pulmonary arterial hypertension: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selexipag: A Review in Pulmonary Arterial Hypertension. « metajournal.com [metajournal.com]
- 3. Long-Term Survival, Safety and Tolerability with Selexipag in Patients with Pulmonary Arterial Hypertension: Results from GRIPHON and its Open-Label Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Comparative Analysis of Survival in Pulmonary Arterial Hypertension for Patients Treated with Selexipag in Clinical Practice (EXPOSURE Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of Survival in Pulmonary Arterial Hypertension for Patients Treated with Selexipag in Clinical Practice (EXPOSURE Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Healthcare Encounters and Drug Persistence in Patients With Pulmonary Arterial Hypertension Receiving Oral Selexipag, Inhaled Iloprost, or Parenteral Treprostinil: A Retrospective Database Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Post-hoc Analysis Shows Adding UPTRAVI® (selexipag) Versus Placebo Improved Long-Term Clinical Outcomes Regardless of Time of Treatment Initiation, and Demonstrated an Even More Pronounced Treatment Effect When Initiated Early [prnewswire.com]
Safety Operating Guide
Proper Disposal of Selexipag-d7: A Guide for Laboratory Professionals
The proper disposal of Selexipag-d7, a deuterated analog of the prostacyclin receptor agonist Selexipag, is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. As a compound intended for research use only, this compound must be managed as a hazardous chemical waste unless determined otherwise by a qualified professional.[1][2][3] This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal.
Hazard Assessment and Waste Classification
Before disposal, it is essential to assess the hazards associated with this compound. The Safety Data Sheet (SDS) for Selexipag indicates that it is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[4] Due to these toxicological properties, this compound should be treated as a hazardous waste.
Key Hazard Information:
-
Acute Effects: May cause irritation to the eyes and skin. Harmful if inhaled or swallowed.[5]
-
Chronic Effects: May cause organ damage through repeated or prolonged exposure.[4]
Therefore, this compound waste must not be disposed of in regular trash or flushed down the sanitary sewer.[6][7][8] All disposal must adhere to the guidelines set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and any applicable state and local regulations.[6][8][9][10]
Required Personal Protective Equipment (PPE)
When handling this compound for disposal, all personnel must wear appropriate PPE to prevent exposure.[1]
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, such as a laboratory fume hood, to avoid the formation of dust and aerosols.[5] If a risk assessment deems it necessary, a NIOSH-approved respirator should be used.
Segregation and Containerization of this compound Waste
Proper segregation and containment are the first steps in the disposal process.
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Establish a designated SAA within the laboratory where the waste is generated.[11] This area must be under the control of the laboratory personnel.
-
The SAA can be a designated section of a benchtop or within a chemical fume hood.[11]
Step 2: Select an Appropriate Waste Container
-
Solid Waste: Dispose of dry, solid this compound in its original manufacturer's container or a new, compatible container that can be securely sealed.[12]
-
Liquid Waste (Solutions): Use a leak-proof container with a screw-on cap.[11][12] Plastic bottles are often preferred over glass to minimize the risk of breakage.[8] The container material must be chemically compatible with the solvent used to dissolve the this compound.
-
Contaminated Lab Supplies: Items such as gloves, absorbent paper, and pipette tips that are contaminated with this compound should be double-bagged in clear plastic bags for disposal as solid hazardous waste.[12]
Step 3: Label the Waste Container
-
Properly label the waste container immediately upon adding the first amount of waste.[8][13]
-
List the full chemical name ("this compound") and all other components of the mixture by percentage or volume.[8][11] Do not use chemical formulas or abbreviations.[8]
-
Indicate the associated hazards (e.g., Toxic).[11]
-
Record the date when the waste was first added to the container (accumulation start date).[8]
Storage and Disposal Procedures
Once containerized, the waste must be stored safely while awaiting pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Storage Guidelines:
-
Keep waste containers securely closed at all times, except when adding waste.[12][13]
-
Store the container within a secondary containment bin or tray to capture any potential leaks.[12] The secondary container must be chemically compatible with the waste and capable of holding 110% of the volume of the primary container.[12]
-
Segregate the this compound waste container from incompatible materials, such as strong acids or bases.[11]
The following table summarizes key quantitative limits for hazardous waste storage in a Satellite Accumulation Area.
| Parameter | Guideline | Citation |
| Maximum Storage Time (Partial Container) | Up to one year from the accumulation start date. | [11] |
| Maximum Storage Time (Full Container) | Must be removed from the SAA within three days of being filled. | [11] |
| Maximum Quantity | Up to 55 gallons of an individual hazardous waste stream. | [12] |
Disposal Workflow: The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the disposal of this compound.
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If safe to do so, prevent the spill from spreading using appropriate absorbent materials.
-
Clean-Up: For small spills, trained laboratory personnel wearing appropriate PPE can clean the area. Collect all contaminated materials in a sealed container and label it as hazardous waste.
-
Report: Report the spill to your institution's EHS department. For large or unmanageable spills, contact EHS for emergency response.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific hazardous waste management plan for additional requirements.
References
- 1. Selexipag D7 | CAS No: 1265295-21-3 [aquigenbio.com]
- 2. sussex-research.com [sussex-research.com]
- 3. Selexipag Active Metabolite-d7 | TargetMol [targetmol.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. easyrxcycle.com [easyrxcycle.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
